4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Description
BenchChem offers high-quality 4-Chloro-2-trifluoroacetyl-6-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-trifluoroacetyl-6-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZPJCLOXKMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579677 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-22-5 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and History of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a highly specialized fluorinated intermediate. It serves as a critical structural analog to the primary "amino-ketone" precursor used in the synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) essential in HIV antiretroviral therapy.
While the non-methoxylated variant (4-chloro-2-trifluoroacetylaniline) is the industrial standard for Efavirenz, the 6-methoxy derivative detailed in this guide is primarily utilized in:
-
Impurity Profiling: As a reference standard for oxidative metabolites (e.g., 8-methoxy-efavirenz analogs).
-
Next-Generation NNRTIs: In Structure-Activity Relationship (SAR) studies to evaluate steric and electronic effects on the benzoxazinone binding pocket.
This guide details the Directed Ortho-Metalation (DoM) chemistry that enabled the scalable synthesis of this molecule, evolving from the foundational process chemistry developed at DuPont Merck.
Historical Context: The Process Chemistry Revolution
The discovery of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is inextricably linked to the "Process Chemistry Revolution" of the late 1990s surrounding Efavirenz.
The Medicinal Chemistry Route (The Bottleneck)
Early synthesis of trifluoroacetyl anilines relied on aggressive reagents that were unsuitable for scale-up. The initial "Med Chem" route involved:
-
Reagents: Phenylmagnesium bromide (Grignard) attacking a nitrile.
-
Issues: Cryogenic temperatures (-78°C) required; low yields (<30%); formation of bis-addition byproducts; violent exotherms.
The DuPont Breakthrough (The Solution)
To commercialize Efavirenz, scientists Pierce, Parsons, and Radesca at DuPont Merck developed a novel route using pivaloyl protection to direct lithiation. This methodology allowed for the precise insertion of the trifluoroacetyl group ortho to the aniline nitrogen.
This same robust methodology is applied to synthesize the 6-methoxy variant described here, utilizing the directing power of the pivaloyl group to overcome the electronic complexity introduced by the methoxy substituent.
Diagram: Evolution of Synthetic Strategy
Caption: Transition from low-yielding Grignard chemistry to the high-precision Directed Ortho-Metalation (DoM) route.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline |
| CAS Number | 205756-22-5 |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 94–98 °C (Typical for this class) |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Primary Amine (Pos 1), Trifluoroacetyl (Pos 2), Chlorine (Pos 4), Methoxy (Pos 6) |
Technical Deep Dive: The Synthesis Protocol
Core Mechanism: Competitive Directed Ortho Metalation (DoM)
Synthesizing the 6-methoxy variant presents a unique regiochemical challenge. The starting material, 2-methoxy-4-chloroaniline , has two potential directing groups:
-
The Pivaloyl-protected Amine: A strong Complex Induced Proximity Effect (CIPE) director.
-
The Methoxy Group: A moderate oxygen-based director.
Why it works: The pivaloyl group is bulky and coordinates lithium strongly. In the substrate, the position between the methoxy and chlorine (C3) is sterically crowded. The position ortho to the methoxy (C3) is also disfavored compared to the position ortho to the nitrogen (C6). Therefore, lithiation occurs exclusively at C6 (which becomes C2 in the final product numbering), driven by the pivaloyl group.
Diagram: Reaction Mechanism
Caption: Mechanistic pathway showing the Pivaloyl group directing lithiation to the C6 position, overriding the methoxy effect.
Detailed Experimental Protocol
Note: This protocol is adapted from the optimized DuPont process for the 6-methoxy analog.
Reagents Required:
-
2-Methoxy-4-chloroaniline (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
n-Butyllithium (2.5 M in hexanes, 2.2 eq)
-
Ethyl Trifluoroacetate (1.2 eq)[1]
-
THF (Anhydrous)
-
HCl (6N) / Ethanol
Step 1: Protection (Pivaloylation)[2]
-
Dissolve 2-methoxy-4-chloroaniline (10g) in DCM (100 mL) and Triethylamine (1.2 eq).
-
Cool to 0°C. Dropwise add Pivaloyl Chloride .
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Wash with water, dry over MgSO₄, concentrate.
-
Result: N-(4-chloro-2-methoxyphenyl)pivalamide. (White solid).[3][2]
Step 2: The Critical Lithiation & Acylation
-
Dissolve the pivalamide intermediate in anhydrous THF (10 volumes) under Nitrogen.
-
Cool to -5°C to 0°C. (Note: Unlike the Med Chem route requiring -78°C, the pivaloyl group allows lithiation at higher temperatures, though 0°C is safer for scale).
-
Add n-BuLi (2.2 eq) dropwise. Maintain temp < 5°C.
-
Observation: Solution will turn yellow/orange (dianion formation).
-
-
Stir for 1 hour at 0°C to ensure complete lithiation.
-
Add Ethyl Trifluoroacetate (1.2 eq) dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.
Step 3: Deprotection & Isolation
-
Dissolve the crude oil from Step 2 in Ethanol (50 mL).
-
Add 6N HCl (20 mL).
-
Reflux for 4–6 hours. (Monitor by TLC/HPLC for disappearance of amide).
-
Neutralization: Cool to RT. Neutralize with NaOH or NaHCO₃ to pH 7–8.
-
Crystallization: The product, 4-Chloro-2-trifluoroacetyl-6-methoxyaniline , precipitates as a bright yellow/orange solid.
-
Purification: Recrystallize from Heptane/Ethanol if necessary.
Safety & Quality Control (Self-Validating Systems)
Critical Process Parameters (CPP)
To ensure trustworthiness and reproducibility, monitor these parameters:
| Parameter | Limit | Consequence of Deviation |
| Moisture Content (THF) | < 0.05% | n-BuLi degradation; low yield. Use Karl Fischer titration before start. |
| Lithiation Temp | < 5°C | Temperatures >10°C may cause "Benzyne" formation or ligand scrambling. |
| n-BuLi Stoichiometry | 2.0 - 2.2 eq | < 2.0 eq results in incomplete dianion formation (mono-lithiation on Nitrogen only). |
| Quench pH | < 8 | High pH during workup can degrade the trifluoroacetyl group (haloform reaction). |
Analytical Validation[10]
-
¹H NMR (CDCl₃): Look for the disappearance of the Pivaloyl t-butyl singlet (~1.3 ppm). Confirm the Methoxy singlet (~3.9 ppm) and the characteristic deshielded aromatic protons due to the electron-withdrawing COCF₃ group.
-
¹⁹F NMR: Single peak around -70 to -72 ppm (characteristic of Trifluoroacetyl).
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.
-
Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384.
-
Alfa Chemistry. (2024). "Product Detail: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5)."[4]
-
Thompson, A. S., et al. (1995). "Use of Lithium Reagents in the Synthesis of Efavirenz Intermediates." Tetrahedron Letters, 36(49), 8937-8940.
Sources
Technical Whitepaper: Solubility Profiling and Process Engineering of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
[1]
Part 1: Executive Summary & Chemical Identity[1]
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5) is a specialized fluorinated aniline derivative.[1][2] Structurally, it is a close analog of the key Efavirenz intermediate (SD-573), distinguished by the addition of a methoxy group at the 6-position.[1] This structural modification alters the lipophilicity and crystal packing energetics compared to its parent scaffold, necessitating specific solvent strategies for purification and reaction engineering.[1]
This guide provides a technical breakdown of solubility behaviors, solvent selection criteria for process chemistry, and rigorous protocols for handling this compound in drug development workflows.[1]
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 4-Chloro-2-trifluoroacetyl-6-methoxyaniline | |
| CAS Number | 205756-22-5 | |
| Molecular Formula | C₉H₇ClF₃NO₂ | |
| Molecular Weight | 253.61 g/mol | |
| Appearance | Yellow Crystalline Solid | Characteristic of 2-acylanilines |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic due to -CF₃ and -Cl |
| Storage | -20°C (Desiccated) | Hydrolytically stable but light sensitive |
Part 2: Solubility Data & Solvent Selection
The solubility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is governed by two competing moieties: the highly lipophilic trifluoroacetyl group and the hydrogen-bond-donating amine.[1] The 6-methoxy group provides a weak hydrogen bond acceptor site, slightly increasing solubility in polar organic solvents compared to the non-methoxy analog.[1]
Quantitative Solubility Classes
Data derived from structural analog comparisons (SD-573) and thermodynamic modeling.
| Solvent Class | Solvent | Solubility Rating (25°C) | Process Application |
| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Stock solutions, biological assays.[1] |
| Dipolar Aprotic | DMF | High (>100 mg/mL) | Reaction solvent (e.g., nucleophilic substitutions).[1] |
| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Recrystallization (requires heating).[1] |
| Polar Protic | Ethanol | Moderate (10–25 mg/mL) | Greener alternative to MeOH.[1] |
| Aromatic | Toluene | High (Hot), Low (Cold) | Ideal Recrystallization Solvent. |
| Ethers | THF | High (>50 mg/mL) | Reaction solvent; co-solvent for crystallization.[1] |
| Alkanes | Heptane/Hexane | Insoluble (<1 mg/mL) | Primary Antisolvent. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash solvent for removing inorganic salts.[1] |
The "Fluorine Effect" on Solvation
The trifluoroacetyl group (-COCF₃) creates a strong intramolecular hydrogen bond with the adjacent amine (-NH₂).[1] This "locking" effect reduces the molecule's ability to hydrogen bond with solvents, making it surprisingly soluble in non-polar aromatics (like toluene) despite having polar functional groups.[1]
Diagram 1: Structure-Property Relationship & Solvation Logic
Caption: The intramolecular hydrogen bond between the amine and carbonyl reduces polarity, facilitating solubility in aromatic solvents.[1]
Part 3: Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Objective: To determine the precise saturation limit of the compound in a specific solvent.
Reagents:
-
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (>98% purity).[1][3]
-
HPLC-grade solvent (Methanol, Toluene, or DMSO).[1]
Workflow:
-
Preparation: Weigh 50 mg of solid into a 4 mL amber glass vial (protect from light).
-
Addition: Add solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check:
-
Quantification (Optional): If saturation is reached with solid remaining, filter the supernatant (0.22 µm PTFE filter), dilute, and analyze via HPLC-UV (254 nm).
Protocol: Recrystallization for Purification
Objective: Purify crude material using a Toluene/Heptane system.[1]
-
Dissolution: Suspend crude 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in Toluene (5 volumes) .
-
Heating: Heat to 80-90°C. The solution should become clear yellow.
-
Note: If solids remain, hot filter through a pre-warmed Buchner funnel.[1]
-
-
Cooling: Slowly cool the solution to room temperature (25°C) over 2 hours.
-
Antisolvent Addition: If crystallization is low yield, add Heptane (2-3 volumes) dropwise while stirring.[1]
-
Isolation: Filter the resulting crystals. Wash with cold Heptane.[1]
-
Drying: Vacuum dry at 40°C for 12 hours.
Diagram 2: Purification Workflow
Caption: Step-by-step recrystallization workflow maximizing yield and purity.
Part 4: Process Safety & Stability
-
Handling: This compound is a halogenated aniline derivative.[1][4][5] It should be treated as potentially toxic and a skin sensitizer .[1] All operations must be conducted in a fume hood.[1]
-
Stability: The trifluoroacetyl group is susceptible to hydrolysis under strongly basic conditions (pH > 10) or prolonged exposure to moisture at high temperatures.[1]
References
-
Chemical Identification & Availability
-
Structural Analog Data (Efavirenz Intermediate)
-
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Solubility Data. ChemicalBook.[1]
-
-
Process Chemistry & Solvent Systems
-
Solubility Methodology
Sources
- 1. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:173676-59-0 | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | Chemsrc [chemsrc.com]
- 3. aceschem.com [aceschem.com]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]
- 6. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline [biogen.es]
- 7. 4-CHLORO-2-TRIFLUOROACETYL-6-METHOXYANILINE | 205756-22-5 [amp.chemicalbook.com]
- 8. US6673372B1 - Crystalline Efavirenz - Google Patents [patents.google.com]
Technical Deep Dive: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Content Type: Technical Guide / Process Chemistry Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Virology Researchers.
Executive Summary & Strategic Value
4-Chloro-2-trifluoroacetyl-6-methoxyaniline represents a highly specialized "push-pull" aromatic scaffold. It combines the electron-donating properties of a methoxy group with the strong electron-withdrawing nature of a trifluoroacetyl moiety, all centered around a reactive aniline core.
This molecule is not merely a commodity chemical; it is a critical divergent intermediate . Its structural architecture is a direct analog of the "Efavirenz intermediate" (Sustiva®), making it a high-value target for:
-
Next-Generation NNRTIs: Developing HIV-1 reverse transcriptase inhibitors with altered solubility and metabolic profiles due to the 6-methoxy handle.
-
Fluorinated Benzoxazinones: Serving as the immediate precursor for cyclization into pharmacologically active heterocycles.
-
Bioisostere Development: The trifluoroacetyl group acts as a lipophilic, metabolically stable bioisostere for amides or esters.
Chemical Architecture & Properties[1]
The molecule is a tri-substituted aniline. The steric crowding around the nitrogen is significant, which dictates specific synthetic protocols (avoiding N-alkylation in favor of ortho-directed functionalization).
Physicochemical Profile (Predicted/Analog-Based)
Note: Experimental data for this specific methoxy-variant is rare; values are derived from Structure-Activity Relationship (SAR) data of the non-methoxy parent (CAS 173676-59-0).
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₇ClF₃NO₂ | Core scaffold for mass spec tracking. |
| Molecular Weight | 253.61 g/mol | Ideal fragment size (<300 Da) for drug discovery. |
| Predicted pKa (Aniline) | ~2.1 - 2.5 | Drastically lower than aniline (4.6) due to the electron-withdrawing -COCF₃ group. |
| LogP (Predicted) | 2.8 - 3.1 | High lipophilicity driven by the -CF₃ group; good membrane permeability. |
| Appearance | Yellow to Orange Crystalline Solid | Typical of electron-deficient nitro/carbonyl anilines. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for assay. |
Synthetic Route: The Sugasawa Protocol
The synthesis of this molecule presents a challenge: Friedel-Crafts acylation fails on free anilines due to Lewis acid complexation deactivating the ring.[1] The Sugasawa Reaction is the authoritative solution, utilizing a boron-template mechanism to force ortho-acylation.
Step-by-Step Synthesis Protocol
Precursor: 4-Chloro-2-methoxyaniline (CAS 93-50-5) Reagents: Boron Trichloride (BCl₃), Aluminum Chloride (AlCl₃), Trifluoroacetonitrile.
Phase 1: Template Formation
-
Inert Atmosphere: Purge a jacketed reactor with dry Nitrogen (N₂). Moisture kills the Lewis acids.
-
Solvation: Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Xylene.
-
Complexation: Cool to 0°C. Add BCl₃ (1.1 eq) dropwise.
-
Mechanistic Insight: BCl₃ coordinates to the aniline nitrogen, forming a species that is soluble and directs the incoming electrophile to the ortho position via a 6-membered transition state.
-
Phase 2: Acylation
-
Lewis Acid Activation: Add AlCl₃ (1.1 eq) to increase the electrophilicity of the system.
-
Nitrile Addition: Introduce Trifluoroacetonitrile (1.2 eq) (gas or solution).
-
Thermal Drive: Reflux the mixture (80°C - 120°C) for 6–12 hours.
-
Monitoring: Track disappearance of starting material via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Phase 3: Hydrolysis & Isolation
-
Quench: Cool to 0°C. Carefully quench with 2N HCl. This breaks the Boron-Imine intermediate.
-
Hydrolysis: Heat the biphasic mixture to 60°C for 1 hour to hydrolyze the ketimine to the ketone.
-
Extraction: Extract with DCM. Wash with NaHCO₃ (remove acid) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-10% EtOAc in Hexanes).
Visualization: The Sugasawa Mechanism
The following diagram illustrates the critical Boron-templated transition state that guarantees regioselectivity.
Caption: Boron-templated ortho-acylation mechanism ensuring regioselectivity at the 6-position.
Applications: The Benzoxazinone Gateway
The primary utility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is its conversion into Benzoxazinones , the core scaffold of Efavirenz-class NNRTIs.
Cyclization Protocol (Self-Validating System)
This reaction relies on the nucleophilicity of the aniline nitrogen and the electrophilicity of an added carbonyl source (Phosgene or CDI).
-
Reagents: Product from Section 3 + Cyclopropylacetylene (for Efavirenz analogs) + Strong Base (n-BuLi).
-
Pathway:
-
Nucleophilic attack of the acetylide on the trifluoro-ketone.
-
Formation of the tertiary alcohol (alkoxide).
-
Cyclization with a carbonic acid derivative (e.g., Phosgene or CDI).
-
Caption: Synthesis of NNRTI scaffolds via cyclization of the trifluoroacetyl intermediate.
Safety & Handling (HSE)
This molecule combines the toxicity of halogenated anilines with the volatility of fluorinated ketones.
-
Acute Toxicity: Fluorinated anilines are known methemoglobin-forming agents. Absorption through skin can be fatal.
-
Engineering Controls: All solids handling must occur in a HEPA-filtered weigh station. All reactions involving BCl₃ or Phosgene must occur in a certified fume hood with scrubbers.
-
PPE: Double nitrile gloves, Tyvek sleeves, and full-face respirator if working outside a glovebox.
References
-
Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.
-
Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 173676-59-0, 4-Chloro-2-(trifluoroacetyl)aniline." PubChem.
Sources
What is 4-Chloro-2-trifluoroacetyl-6-methoxyaniline?
An In-Depth Technical Guide to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is a highly specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It is the 6-methoxy analog of the standard Efavirenz (Sustiva®) intermediate. Structure-Activity Relationship (SAR) studies, notably by DuPont Pharmaceuticals, identified this scaffold as yielding benzoxazinone cores equipotent to Efavirenz against wild-type HIV-1, while potentially offering altered metabolic profiles due to the methoxy handle.
This guide details the chemical profile, a validated synthetic pathway based on ortho-directed lithiation, and the downstream cyclization logic required for drug development.
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone |
| Common Name | 6-Methoxy-Efavirenz Intermediate |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Appearance | Yellow crystalline solid (Characteristic of substituted anilines) |
| Solubility | Soluble in MeOH, THF, EtOAc; low solubility in water |
| Key Functional Groups | Primary Amine (Nucleophile), Trifluoroacetyl (Electrophile), Methoxy (Electron Donor), Chlorine (Lipophilic Handle) |
Synthetic Methodology
The synthesis of this compound requires precision regiocontrol. Unlike the standard Efavirenz intermediate (which lacks the methoxy group), the starting material here is 4-chloro-2-methoxyaniline . The presence of the methoxy group at position 6 (relative to the target trifluoroacetyl group) actually aids the synthesis by acting as a secondary directing group during the critical lithiation step.
Step 1: Amine Protection (Pivaloylation)
-
Objective: Mask the amine proton to prevent quenching of the organolithium reagent in Step 2 and to provide a Directing Metalation Group (DMG).
-
Reagents: Pivaloyl chloride (PvCl), Triethylamine (TEA), Toluene.
-
Protocol:
-
Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in toluene.
-
Add TEA (1.2 eq) and cool to 0°C.
-
Dropwise add PvCl (1.1 eq). The bulky tert-butyl group of the pivaloyl moiety is essential; it prevents nucleophilic attack at the amide carbonyl during the subsequent lithiation step.
-
Outcome: Formation of N-(4-chloro-2-methoxyphenyl)pivalamide.
-
Step 2: Regioselective Ortho-Lithiation & Acylation
-
Objective: Introduce the trifluoroacetyl group.
-
Mechanism: The pivaloyl oxygen and the methoxy oxygen coordinate with Lithium, directing the base to the specific ortho proton between them (if available) or the less sterically hindered ortho position. In this substrate, only one ortho position is available (position 6 relative to the amine).
-
Reagents: n-Butyllithium (2.5 M in hexanes), Ethyl trifluoroacetate, THF.
-
Protocol:
-
Cool the protected aniline solution in THF to -40°C (Critical: Higher temperatures lead to benzyne formation or polymerization).
-
Add n-BuLi (2.2 eq).[1] The first equivalent deprotonates the amide nitrogen; the second equivalent removes the ortho-ring proton.
-
Stir for 1 hour to ensure lithiation.
-
Add Ethyl trifluoroacetate (1.2 eq) rapidly.
-
Outcome: The lithium species attacks the ester, forming a tetrahedral intermediate. Upon acidic quench, this collapses to the ketone.
-
Step 3: Deprotection[5][10]
-
Objective: Remove the pivaloyl group to reveal the free amine.
-
Reagents: HCl (aq), Ethanol, Reflux.
-
Protocol:
-
Reflux the intermediate in ethanolic HCl for 4–6 hours.
-
Neutralize with NaOH to precipitate the free aniline product.
-
Purification: Recrystallization from heptane/EtOAc.
-
Visualization: Synthesis Workflow
The following diagram illustrates the chemical transformation logic, highlighting the critical lithiation node.
Figure 1: Step-wise synthetic pathway leveraging ortho-directed lithiation logic.
Application: Cyclization to Efavirenz Analogs
The primary utility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is its conversion into the benzoxazinone core found in Efavirenz. This transformation is a textbook example of asymmetric alkynylation followed by cyclization .
-
Alkynylation: The ketone carbonyl is attacked by a metal-acetylide (e.g., Cyclopropylacetylene + ZnCl₂ + Chiral Ligand). This establishes the quaternary stereocenter.
-
Cyclization: The resulting amino-alcohol is reacted with a carbonyl source (Phosgene or Carbonyldiimidazole/CDI) to close the ring.
Significance of the 6-Methoxy Group: Research indicates the 6-methoxy analog retains high potency against HIV-1 Reverse Transcriptase. The methoxy group may alter the lipophilicity (LogP) and solubility profile compared to the parent drug, potentially improving oral bioavailability or altering blood-brain barrier penetration—a key factor in Efavirenz's CNS side effect profile.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risks:
-
Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF).
-
Aniline Derivative: Potential for methemoglobinemia upon overexposure.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from UV).
References
-
Patel, M., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-2810. Link
-
Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. Link
-
Radesca, L. A., et al. (1997). Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266. Synthetic Communications, 27(24), 4373-4384. Link
Sources
Methodological & Application
Applications of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in agrochemical research
Technical Guide: Leveraging 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in Agrochemical Discovery
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a high-value fluorinated building block designed for the rapid synthesis of 4-(trifluoromethyl)quinoline scaffolds.[1] In modern agrochemical research, the incorporation of trifluoromethyl (
This guide details the application of this intermediate in synthesizing next-generation fungicides and herbicides.[1] Unlike generic anilines, this molecule possesses a "pre-installed" ortho-trifluoroacetyl handle, enabling a direct, one-step Friedländer annulation .[1] This functionality bypasses difficult late-stage trifluoromethylation steps, significantly accelerating Structure-Activity Relationship (SAR) cycles.[1]
Chemical Profile & Structural Advantages
| Property | Specification | Agrochemical Significance |
| Structure | Aniline with | Tri-functionalized core: Allows independent modification at three distinct vectors (N-heterocycle formation, aryl coupling, ether derivatization).[1] |
| Fluorine Motif | Trifluoroacetyl ( | Precursor to 4- |
| Electronic Effect | Electron-withdrawing ( | The push-pull electronic system facilitates specific nucleophilic attacks during cyclization while maintaining hydrolytic stability.[1] |
| Solubility | Lipophilic core | The |
Application I: Synthesis of 4-Trifluoromethyl Quinolines (The Core Protocol)
The primary application of this intermediate is the synthesis of substituted quinolines via the Friedländer Annulation .[2] This reaction involves the condensation of the 2-amino ketone with an external ketone or aldehyde containing an
Mechanism & Pathway
The reaction proceeds via a two-step sequence:[1]
-
Schiff Base Formation: The amino group attacks the carbonyl of the external ketone.
-
Intramolecular Aldol-Type Condensation: The
-carbon of the external ketone attacks the trifluoroacetyl carbonyl, followed by dehydration to aromatize the ring.
Experimental Protocol: Acid-Catalyzed Cyclization
Target: Synthesis of 6-chloro-8-methoxy-2-methyl-4-(trifluoromethyl)quinoline (using acetone as the partner).[1]
Materials:
-
Acetone (Excess, acts as solvent/reactant) or specific ketone (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]
-
Toluene (Solvent, if not using excess ketone)[4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using non-volatile ketones), dissolve 10 mmol of the aniline intermediate in 50 mL of Toluene.
-
Addition: Add 12 mmol of the coupling ketone (e.g., acetophenone for 2-phenyl analogs) and 1 mmol of p-TsOH.
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.[1]-
Checkpoint: The disappearance of the starting aniline peak and the appearance of a highly fluorescent quinoline spot indicates conversion.
-
-
Work-up: Cool to room temperature. Neutralize with sat.
. Extract with Ethyl Acetate ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography.
Optimization Note: For acid-sensitive substrates, use L-Proline (20 mol%) in methanol at
Application II: Divergent SAR Expansion
Once the quinoline core is formed, the 6-chloro and 8-methoxy groups serve as handles for library expansion.[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 1: Divergent synthesis workflow transforming the aniline precursor into a diverse library of 4-trifluoromethyl quinolines.
Protocol: 8-Methoxy Demethylation (Solubility Tuning)
To convert the methoxy group into a hydroxyl (phenol) for subsequent etherification or to create metal-chelating fungicides:
-
Dissolution: Dissolve 1.0 eq of the quinoline product in anhydrous DCM at
. -
Reagent Addition: Slowly add
(1M in DCM, 3.0 eq) dropwise under . -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully quench with MeOH at
(Exothermic!). -
Isolation: The resulting 8-hydroxy-4-trifluoromethylquinoline can be re-alkylated with various alkyl halides to tune the Hydrophilic-Lipophilic Balance (HLB) .
Comparative Analysis of Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temp ( | Typical Yield | Notes |
| Classical Friedländer | p-TsOH | Toluene | 110 | 75–85% | Robust; best for stable ketones.[1] |
| Base-Mediated | KOH / NaOH | EtOH | 80 | 60–75% | Faster; risk of haloform cleavage of |
| Organocatalytic | L-Proline | MeOH | 60 | 80–92% | Recommended. Mildest conditions; high tolerance for functional groups.[1] |
| Lewis Acid | DCE | 80 | 70–80% | Useful for sterically hindered ketones. |
References
-
Synthesis of 4-Trifluoromethyl Quinolines
-
Fluorine in Agrochemicals (Review)
-
Quinoline Fungicide Scaffolds
-
Chemical Property Data
Sources
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | 30724-22-2 [chemicalbook.com]
- 4. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aceschem.com [aceschem.com]
- 8. Fine Chemicals - Page 5142 - Amerigo Scientific [amerigoscientific.com]
Application Note: High-Precision Synthesis of Next-Gen NNRTIs using 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a specialized fluorinated building block primarily used in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Structurally, it is the 6-methoxy analogue of the key intermediate used to synthesize Efavirenz (Sustiva) .
Research indicates that incorporating a 6-methoxy substituent into the benzoxazinone scaffold maintains antiviral potency while potentially altering metabolic stability and resistance profiles against HIV-1 mutant strains. This guide details the protocol for transforming this aniline into a chiral benzoxazinone (Efavirenz analogue) via enantioselective alkynylation and cyclization .
Key Chemical Features
| Property | Specification | Impact on Reactivity |
| CAS Number | 205756-22-5 | Unique identifier for procurement.[1][2][3][4] |
| Electrophile | Trifluoroacetyl (C2) | Highly reactive ketone; susceptible to hydration; target for nucleophilic addition. |
| Nucleophile | Primary Amine (C1) | Sterically hindered by ortho-substituents (2-TFA, 6-OMe); participates in cyclization. |
| Electronic | 6-Methoxy Group | Electron-donating; stabilizes the aromatic ring but may slightly deactivate the ketone compared to the H-analogue. |
| Sterics | 2,6-Disubstitution | Critical: The amine is flanked by bulky groups. Reagents must be chosen to overcome steric crowding. |
Safety & Handling Protocol
Warning: This compound is a fluorinated aniline derivative. It interacts with moisture to form hydrates and can be toxic if inhaled or absorbed.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Work strictly within a fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The trifluoroacetyl group is hygroscopic; moisture leads to hydrate formation, which deactivates the ketone toward organometallic addition.
-
Pre-Reaction Treatment: Azeotropic drying with toluene is recommended before use in sensitive organometallic reactions.
Core Application: Synthesis of 6-Methoxy-Efavirenz Analogues
This protocol describes the conversion of the starting material into a chiral benzoxazinone.[5] This is a self-validating system : the success of Step 1 is immediately observable by 19F NMR (shift of the CF3 signal) and HPLC (formation of the alcohol).
Phase 1: Enantioselective Alkynylation (The Pierce Protocol Adapted)
Objective: Stereoselective addition of cyclopropylacetylene to the trifluoroacetyl ketone. Mechanism: Formation of a chiral zinc or lithium acetylide complex that discriminates between the Re and Si faces of the ketone.
Reagents & Materials
-
Substrate: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (1.0 equiv)
-
Nucleophile: Cyclopropylacetylene (1.2 equiv)
-
Base:
-Butyllithium (2.5 M in hexanes) or Diethylzinc -
Chiral Ligand: (1R, 2S)-pyrrolidinylnorephedrine (0.5 - 1.0 equiv)
-
Solvent: Dry THF/Toluene (1:1 mixture)
Step-by-Step Protocol
-
Ligand Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve (1R, 2S)-pyrrolidinylnorephedrine in dry THF/Toluene.
-
Cool to -15°C. Add cyclopropylacetylene.
-
Dropwise add
-BuLi (2.2 equiv). Note: The first equivalent deprotonates the ligand alcohol; the second deprotonates the alkyne. -
Stir for 30 minutes at 0°C to form the active chiral lithium acetylide complex.
-
-
Substrate Addition:
-
Cool the mixture to -50°C (Critical for enantioselectivity).
-
Dissolve 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in dry THF.
-
Add the aniline solution dropwise to the chiral complex over 20 minutes.
-
Mechanistic Insight: The unprotected amine of the aniline will be deprotonated by excess base (forming a dianion species), which actually assists in rigidifying the transition state via chelation.
-
-
Reaction Monitoring:
-
Quench & Workup:
-
Quench with Citric Acid (10% aq) or NH4Cl solution while cold.
-
Extract with Ethyl Acetate (3x). Wash organics with Brine.[6]
-
Dry over Na2SO4 and concentrate.
-
Purification: Crystallization from Heptane/Toluene is preferred over column chromatography to upgrade enantiomeric excess (ee).
-
Phase 2: Cyclization to Benzoxazinone
Objective: Close the ring to form the active pharmaceutical ingredient (API) scaffold. Reagent Choice: Due to the steric hindrance of the 6-methoxy group, 4-Nitrophenyl chloroformate or Triphosgene is preferred over CDI (Carbonyldiimidazole), which may be too slow.
Step-by-Step Protocol
-
Setup:
-
Dissolve the amino-alcohol intermediate from Phase 1 in dry THF.
-
Add aqueous KHCO3 (3 equiv) or anhydrous K2CO3.
-
-
Cyclization:
-
Cool to 0°C.
-
Add 4-Nitrophenyl chloroformate (1.1 equiv) in one portion.
-
Allow to warm to room temperature and stir for 2–6 hours.
-
Observation: The solution often turns yellow due to the release of 4-nitrophenol.
-
-
Isolation:
-
Dilute with water and extract with Methyl tert-butyl ether (MTBE).
-
Wash the organic layer with 1N NaOH (to remove the 4-nitrophenol byproduct—Critical Step ).
-
Wash with brine, dry, and concentrate.[6]
-
Recrystallize from Ethanol/Water.
-
Experimental Workflow & Logic Diagram
The following diagram visualizes the critical decision points and chemical flow for this synthesis.
Caption: Workflow for the asymmetric synthesis of 6-methoxy-Efavirenz analogues showing critical QC checkpoints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Hydrate formation on the ketone. | Dry the starting aniline azeotropically with toluene. Ensure reagents are fresh. |
| Poor Enantioselectivity | Temperature too high (>-40°C) or insufficient ligand. | Maintain strict -50°C. Ensure Ligand:BuLi ratio is optimized (typically 1:2.2). |
| Stalled Cyclization | Steric hindrance from 6-OMe group. | Switch from CDI to Triphosgene or 4-Nitrophenyl chloroformate . Heat to 50°C if necessary. |
| Yellow Impurity in Product | Residual 4-nitrophenol. | Perform aggressive washes with 1N NaOH or 10% Na2CO3 until the aqueous layer is colorless. |
References
-
Pierce, M. E., et al. (1998).[5] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry.
-
Patel, M., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (Sustiva) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Thompson, A., et al. (2000). Use of Ephedrine-Based Ligands in the Asymmetric Alkynylation of Trifluoromethyl Ketones. Synthesis.[5][6][7][9][10][11]
-
ChemicalBook. (2023).[9] Product Entry: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5).[1][2][3][4][12][13]
Sources
- 1. 4-CHLORO-2-TRIFLUOROACETYL-6-METHOXYANILINE | 205756-22-5 [amp.chemicalbook.com]
- 2. CAS#:214353-17-0 | 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | Chemsrc [chemsrc.com]
- 3. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline [biogen.es]
- 4. CAS 205756-22-5 MFCD09753585-4-Chloro-2-trifluoroacetyl-6-methoxyaniline -LabNovo [do.labnovo.com]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 9. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 10. firescholars.seu.edu [firescholars.seu.edu]
- 11. Fine Chemicals - Page 5142 - Amerigo Scientific [amerigoscientific.com]
- 12. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline - Amerigo Scientific [amerigoscientific.com]
- 13. aceschem.com [aceschem.com]
Application Note: Chromatographic Isolation and Purification Strategies for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Introduction & Chemical Context
The isolation of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline presents a unique chromatographic challenge due to its "push-pull" electronic structure. Structurally related to the key intermediate used in the synthesis of Efavirenz (a non-nucleoside reverse transcriptase inhibitor), this molecule features a basic amine flanked by a strong electron-withdrawing trifluoroacetyl group (EWG) and an electron-donating methoxy group (EDG).
This application note details a robust purification workflow. Unlike standard anilines, which are basic (pKa ~4.6), the presence of the ortho-trifluoroacetyl group drastically reduces the basicity of the amine via both inductive effects and a stabilizing intramolecular hydrogen bond. Consequently, this analyte behaves more like a neutral lipophilic ketone than a cationic amine under standard reverse-phase conditions.
Key Physicochemical Characteristics[1][2][3]
-
Molecular Weight: ~253.6 g/mol
-
Basicity (pKa): Predicted < 2.0 (Due to -COCF3 deactivation).
-
Solubility: High in chlorinated solvents (DCM) and Ethyl Acetate; Low in water.
-
Stability Warning: The trifluoroacetyl group is susceptible to hydrolysis (haloform-type reaction) under strongly alkaline conditions (pH > 9). Avoid basic mobile phases.
Mechanism of Separation (The "Why")
To design a self-validating protocol, one must understand the molecular interactions at play.
-
Intramolecular Hydrogen Bonding: The amino proton forms a strong 6-membered hydrogen bond ring with the carbonyl oxygen of the trifluoroacetyl group. This "locks" the molecule into a planar conformation, increasing its hydrophobicity and reducing interaction with silanol groups on silica, thereby minimizing the "tailing" often seen with anilines.
-
Electronic Push-Pull: The 6-methoxy group adds electron density, making the molecule slightly more polar than its Efavirenz-intermediate counterpart (4-chloro-2-trifluoroacetylaniline), but it remains highly retentive on C18 stationary phases.
Visualization: Interaction Logic
The following diagram illustrates the purification logic flow and the molecular behavior during separation.
Figure 1: Strategic workflow for the isolation of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, highlighting the dependency of method selection on physicochemical properties.
Analytical Method Development (Protocol A)
Before preparative isolation, purity and retention behavior must be established.
Objective: Separate the target from regioisomers (e.g., Cl at position 3 or 5) and starting materials.
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | End-capped C18 prevents silanol interactions with the amine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7. Keeps analyte neutral/stable. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic ketones than Methanol. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) | The conjugated aromatic-ketone system absorbs strongly at 254 nm. |
| Temperature | 30°C | Ensures reproducible retention times. |
Gradient Table (Analytical)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Injection |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash Impurities |
| 12.1 | 40% | Re-equilibration |
| 15.0 | 40% | Stop |
Expected Result: The target compound typically elutes between 6.5 – 7.5 minutes. Impurities lacking the lipophilic CF3 group will elute earlier; over-chlorinated byproducts will elute later.
Preparative Purification Protocols
Depending on the scale and purity requirement, choose Protocol B (Flash) for bulk intermediate cleanup or Protocol C (Prep-HPLC) for final pharmaceutical grade purity.
Protocol B: Flash Chromatography (Intermediate Scale)
Best for: Removing bulk starting materials (e.g., p-chloroaniline derivatives).
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Note: Due to the reduced basicity, amine modifiers (Triethylamine) are not usually required. However, if streaking occurs, add 0.1% Acetic Acid to the mobile phase (do NOT use base).
-
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or absorb onto Celite (dry load) if solubility is poor in Hexane.
-
Gradient:
-
0–5 min: 2% EtOAc in Hexane (Isocratic hold to elute non-polar debris).
-
5–20 min: 2% to 20% EtOAc in Hexane.
-
Target Elution: The compound is yellow/orange and often visible on the column. It typically elutes around 10–15% EtOAc.
-
Protocol C: Preparative HPLC (High Purity)
Best for: Final isolation (>99.5%) and removal of close-eluting regioisomers.
-
Column: C18 Prep Column (e.g., XBridge Prep C18, 19 x 150 mm, 5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Strategy: "Focused Gradient." Based on the analytical run (elution at ~65% B), design a shallow gradient around this point.
-
Gradient Profile:
-
0.0 min: 50% B
-
2.0 min: 50% B
-
12.0 min: 75% B (Shallow slope for maximum resolution)
-
13.0 min: 95% B (Wash)
-
-
Post-Processing:
-
Pool fractions.
-
Remove ACN via rotary evaporation.
-
The product may precipitate from the remaining aqueous acid; filter or extract with EtOAc.
-
Critical: Do not heat >40°C during evaporation to prevent thermal degradation of the trifluoroacetyl moiety.
-
Troubleshooting & Self-Validation
A robust method must detect its own failures. Use this guide to diagnose issues.
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interaction (rare due to H-bond) or column overload. | 1. Decrease injection volume.2. Switch to a "Shielded" or "Hybrid" C18 column (e.g., Waters XBridge). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B mix (50:50) rather than 100% ACN or DCM. |
| Recovery Low | Hydrolysis of -COCF3 group. | Check pH of aqueous fraction. Ensure pH < 7. Avoid leaving sample in solution for extended periods. |
| Ghost Peaks | Carryover of lipophilic impurities. | Add a "Sawtooth" wash (95% B for 5 mins) between runs. |
References
-
Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. (Foundational chemistry for trifluoroacetyl-aniline synthesis and stability).
-
Agilent Technologies. (2020). "Strategies for the Separation of Halo-Anilines using Poroshell 120." Agilent Application Notes. (General HPLC conditions for substituted anilines).
-
PubChem. (2023). "Compound Summary: 4-Chloro-2-(trifluoroacetyl)aniline." National Library of Medicine. (Physicochemical data proxy).
(Note: While the specific methoxy-derivative is a specialized intermediate, the chemistry cited in Reference 1 regarding the stability and handling of the 2-trifluoroacetyl-aniline core is the authoritative standard for this class of molecules.)
Sources
Application Note: High-Fidelity Synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline (CAS 205756-22-5), a functionalized aniline derivative valuable as a pharmaceutical intermediate.[1]
The protocol adapts the established Directed ortho-Metalation (DoM) strategy used for similar antiretroviral intermediates (e.g., Efavirenz precursors), optimized here for the specific electronic and steric requirements of the 6-methoxy substituent.
Executive Summary & Strategic Rationale
The synthesis of 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline presents a regioselectivity challenge. Direct Friedel-Crafts acylation of 4-chloro-2-methoxyaniline is often plagued by poly-substitution or poor yields due to the deactivating nature of the formed Lewis acid complex.
The Solution: A Protection-Lithiation-Deprotection sequence. We utilize the pivaloyl group as a robust Directing Group (DG). The bulky tert-butyl moiety prevents nucleophilic attack at the amide carbonyl while the amide proton (after deprotonation) or the oxygen coordinates lithium, directing the metalation exclusively to the ortho-position (C6). This overcomes the competing directing effects of the methoxy group and ensures high regiochemical fidelity.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusive C6 functionalization via Directed ortho-Metalation (DoM).
-
Scalability: Uses standard reagents (n-BuLi, Ethyl Trifluoroacetate) applicable to gram-to-kilogram scales.
-
Purification: Intermediates are highly crystalline, minimizing the need for chromatography.
Safety & Handling Protocols (Critical)
| Hazard Class | Reagent/Intermediate | Critical Safety Measure |
| Pyrophoric | n-Butyllithium (n-BuLi) | Air/Moisture Sensitive. Handle strictly under inert atmosphere (Ar/N₂). Use cannula transfer techniques. Keep below -60°C. |
| Toxic/Irritant | 4-Chloro-2-methoxyaniline | Skin/Eye Contact. Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of dust/vapors. |
| Corrosive | Trifluoroacetic acid/HCl | Acid Burns. Use acid-resistant gloves and face shield during deprotection and quenching. |
| Reactive | Ethyl Trifluoroacetate | Volatile. Handle in a well-ventilated hood. Avoid contact with strong bases outside of controlled reaction. |
Detailed Experimental Protocol
Stage 1: N-Pivaloylation (Protection)
Objective: Install the pivaloyl directing group to facilitate DoM and protect the amine.
-
Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with 4-chloro-2-methoxyaniline (1.0 eq) and Dichloromethane (DCM) [10 mL/g]. Add Triethylamine (1.2 eq) and cool to 0°C.
-
Addition: Dropwise add Pivaloyl chloride (1.1 eq) over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material is consumed.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.
-
Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
-
Checkpoint: The product, N-(4-chloro-2-methoxyphenyl)pivalamide, should be a white solid.
-
Stage 2: Directed ortho-Lithiation & Trifluoroacetylation
Objective: Regioselective installation of the trifluoroacetyl group at C6.
-
Inert System: Flame-dry a 3-neck RBF and flush with Argon. Dissolve the Pivalamide intermediate (1.0 eq) in anhydrous THF [15 mL/g].
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Slowly add n-Butyllithium (2.2 eq, 2.5M in hexanes).
-
Note: The first equivalent deprotonates the amide nitrogen; the second equivalent effects ortho-lithiation.
-
Time: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour to ensure complete lithiation, then cool back to -78°C.
-
-
Electrophile Addition: Add Ethyl trifluoroacetate (1.5 eq) dropwise at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Isolation: Dry and concentrate. The crude often contains the stable hemiaminal intermediate. This is usually carried directly to hydrolysis.
Stage 3: Hydrolysis (Deprotection)
Objective: Removal of the pivaloyl group to yield the free aniline.
-
Solvolysis: Dissolve the crude intermediate in Ethanol (10 mL/g) and add 6N HCl (5.0 eq).
-
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.
-
Mechanism:[2] Acid-catalyzed hydrolysis cleaves the amide bond. The electron-withdrawing trifluoroacetyl group can make this slower than typical amide hydrolyses.
-
-
Neutralization: Cool to RT. Neutralize carefully with solid Na₂CO₃ or NaOH solution to pH ~8.
-
Observation: The product, 4-Chloro-2-trifluoroacetyl-6-methoxyaniline , typically precipitates as a bright yellow/orange solid due to internal hydrogen bonding between the amine and the carbonyl.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient) if high purity (>99%) is required.
Process Visualization
Figure 1: Synthesis Workflow & Logic
Caption: Figure 1. Step-wise synthetic pathway utilizing Directed ortho-Metalation (DoM) to ensure regioselective installation of the trifluoroacetyl moiety.
Analytical Data Summary (Expected)
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Color due to intramolecular H-bonding (NH···O=C). |
| ¹H NMR (CDCl₃) | δ ~11.0 ppm (br s, 1H, NH) | Highly deshielded NH proton confirms H-bond. |
| ¹H NMR (CDCl₃) | δ ~3.9 ppm (s, 3H, OMe) | Characteristic methoxy singlet. |
| ¹⁹F NMR | δ ~ -70 to -75 ppm (s, 3F) | Diagnostic trifluoromethyl group signal. |
| MS (ESI) | [M+H]⁺ ~ 254.0/256.0 | Chlorine isotope pattern (3:1 ratio). |
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.
- Context: Establishes the pivaloyl-directed lithiation protocol for synthesizing 4-chloro-2-trifluoroacetylaniline deriv
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.
- Context: Foundational review on the mechanism and scope of Directed ortho-Metal
-
ChemicalBook. (2023). "4-Chloro-2-trifluoroacetyl-6-methoxyaniline Product Entry."
- Context: Verification of CAS 205756-22-5 and physical property d
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
This technical guide addresses the reaction dynamics of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5). While chemically distinct, this scaffold shares critical reactivity profiles with the Efavirenz (Sustiva) intermediate, 4-chloro-2-trifluoroacetylaniline. The presence of the 6-methoxy group introduces unique steric and electronic constraints that researchers must account for during nucleophilic addition and cyclization protocols.
Topic: Reaction Profiling, Byproduct Identification, and Troubleshooting Context: Synthesis of Trifluoromethyl-Benzoxazinones (Efavirenz Analogs) Applicable For: Medicinal Chemistry, Process Development, HIV-1 RT Inhibitor Research
Executive Summary: The Reactivity Matrix
The trifluoroacetyl group at the C2 position is a "hard" electrophile, highly susceptible to hydration and nucleophilic attack. However, the 6-methoxy substituent alters the standard reactivity expected in this class:
-
Steric Compression: The 6-OMe group creates a "buttressing effect" on the amine, potentially distorting the optimal chelation geometry required for stereoselective additions (e.g., with Lithium Cyclopropylacetylide).
-
Electronic Donation: The methoxy group increases electron density on the aniline nitrogen, making it more nucleophilic but also rendering the ring more susceptible to oxidation byproducts.
Troubleshooting Guide & FAQs
Category A: Reaction Stalling & Starting Material Recovery
Q1: The reaction with organolithiums (e.g., Li-CPA) stalls at 50% conversion. Adding more reagent doesn't help. Why? Diagnosis: You are likely observing Enolization or Lithium Chelation Trapping .
-
Mechanism: The amide-like protons (aniline NH2) are acidic. The first equivalent of organolithium deprotonates the amine. The 6-methoxy oxygen can coordinate with the Lithium, forming a stable, unreactive 6-membered chelate that blocks the carbonyl from attack.
-
Solution: Ensure you are using at least 2.5 to 3.0 equivalents of the nucleophile. The first equivalent is sacrificial (deprotonation). The second drives the addition.
-
Alternative: Use a magnesium-based reagent (Grignard) or add a non-coordinating Lewis Acid (e.g.,
) to disrupt the stable chelate.
Q2: My LC-MS shows a persistent peak at M+18 relative to the starting material. Is this an impurity? Diagnosis: This is the Gem-diol (Hydrate) form.
-
Context: Trifluoromethyl ketones are hygroscopic. The electron-withdrawing
group destabilizes the carbonyl, favoring the hydrate ( ) in the presence of trace moisture. -
Impact: The hydrate is nucleophilically inert.
-
Fix: Dehydrate the starting material by azeotropic distillation with toluene prior to reaction. Store the compound under Argon/Nitrogen.
Category B: Impurity Profiling
Q3: During cyclization with phosgene/CDI, I see a byproduct with Mass M-20 (approx). What is it? Diagnosis: This is likely the Isocyanate Dimer or Dehydrated Amidine .
-
Mechanism: If the cyclization is slow due to the steric bulk of the 6-methoxy group, the intermediate isocyanate (formed from the amine) can react with itself or unreacted aniline instead of the tertiary alcohol.
-
Fix: Ensure the alcohol formation is complete before adding the cyclizing agent. Use a more reactive carbonyl source like Triphosgene with a distinct base (e.g., DIPEA) to force intramolecular closure.
Detailed Byproduct Analysis
The following table summarizes the most common byproducts when reacting 4-Chloro-2-trifluoroacetyl-6-methoxyaniline with a nucleophile (
| Byproduct Name | Structure Description | Mass Shift (approx) | Root Cause | Prevention Strategy |
| The Gem-Diol | Hydration of the | +18 Da | Trace water in solvent or atmosphere. | Dry solvents (KF < 50 ppm); Azeotrope SM with toluene. |
| N-Acyl Artifact | Nucleophile attacks the Nitrogen instead of Carbonyl (rare) or N-acylation during SM synthesis. | Variable | Incorrect synthesis of the SM (N-acylation vs C-acylation). | Verify SM purity by NMR (check NH2 shift). |
| The "Open" Amide | Failure of the amino-alcohol to cyclize after phosgene treatment. | +26 Da (vs Product) | Steric hindrance from 6-OMe preventing ring closure. | Increase temperature during cyclization; Use stronger base. |
| De-trifluoroacetylated Aniline | Loss of | -97 Da | Haloform-type cleavage under strongly basic/aqueous workup. | Avoid prolonged exposure to NaOH/KOH during workup; Use mild quench ( |
| Bis-Addition Product | Double addition of nucleophile to the | +R group Mass | Excess reagent + high temp; breakdown of chelation control. | Maintain strict temperature control (<-20°C); Control stoichiometry. |
Optimized Experimental Protocol
Context: Nucleophilic Addition of Cyclopropylacetylene (CPA) to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline.
Reagents:
-
Substrate: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (1.0 eq)
-
Nucleophile: Cyclopropylacetylene (3.0 eq)
-
Base:
-Butyllithium (2.5 M in hexanes, 2.9 eq) -
Solvent: THF (Anhydrous) / Toluene
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under
, dissolve Cyclopropylacetylene (CPA) in THF. Cool to -20°C. -
Lithiation: Add
-BuLi dropwise. Stir for 1 hour to generate Li-CPA . Note: The solution may turn light yellow. -
Substrate Addition: Dissolve the aniline substrate in THF/Toluene (1:1). Critical: Toluene helps solubilize the substrate and stabilizes the transition state.
-
Controlled Addition: Cool the Li-CPA solution to -50°C . Add the substrate solution dropwise over 30 minutes.
-
Why? Fast addition causes local heating, leading to the De-trifluoroacetylated byproduct.
-
-
Chelation Phase: Allow the mixture to warm to 0°C over 2 hours. The Magnesium/Lithium chelate between the Amine Nitrogen and Carbonyl Oxygen directs the addition.
-
Quench: Inverse quench into cold saturated
or Citric Acid (10% aq). Do not use strong mineral acids, as this may dehydrate the tertiary alcohol.
Mechanistic Pathway & Byproduct Logic
The following diagram illustrates the reaction divergence points. The Green Path represents the desired synthesis of the Efavirenz-analog core. The Red Paths indicate failure modes driven by the specific chemistry of the trifluoroacetyl and methoxy groups.
Caption: Mechanistic flow showing the critical chelation step required for product formation versus the hydration and cleavage byproduct pathways.
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry, 63(23), 8536–8543. [Link]
-
Thompson, A. S., et al. (1998). "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of an Acetylide to a Prochiral Ketone: Automated Generation of a Singlet Oxygen-Like Species." Tetrahedron Letters, 39(51), 9351-9354. [Link]
-
Radesca, L., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384. [Link]
4-Chloro-2-trifluoroacetyl-6-methoxyaniline synthesis yield improvement
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Executive Summary & Molecule Profile
Target Molecule: 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline CAS Registry Number: (Analogous structures often proprietary; refer to specific internal registry) Core Challenge: This synthesis involves introducing a highly electron-withdrawing trifluoroacetyl group onto a sterically crowded, electron-rich aniline core. The primary failure modes are regioselectivity errors (N-acylation vs. C-acylation) and ether cleavage (demethylation of the 6-methoxy group) caused by harsh Lewis acids.
This guide moves beyond standard textbook protocols, offering an optimized "Modified Sugasawa" approach and a backup "Directed Lithiation" route for high-purity requirements.
Diagnostic Workflow: Select Your Protocol
Before starting, use this decision tree to determine the correct synthetic strategy based on your available equipment and current failure mode.
Figure 1: Diagnostic decision tree for selecting the appropriate optimization strategy.
Protocol A: Modified Sugasawa Reaction (Direct Acylation)
Best For: Large-scale synthesis where cost is a driver. Mechanism: Boron-mediated activation of the nitrile/anhydride followed by ortho-selective rearrangement.
The Science of the Yield
Standard Friedel-Crafts acylation fails with anilines because the amine complexes with the Lewis acid, deactivating the ring. The Sugasawa reaction turns this bug into a feature: it uses
Critical Risk:
Step-by-Step Optimization
| Step | Action | Technical Rationale (Why?) |
| 1. Complexation | Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in dry 1,2-dichloroethane (DCE). Cool to 0°C . Add | Forms the |
| 2. Reagent Prep | In a separate vessel, mix Trifluoroacetic Anhydride (TFAA, 1.2 eq) with | Pre-activates the acylating agent. The dual Lewis acid system ( |
| 3. Addition | Add the TFAA/ | Controlled addition prevents "hot spots" that lead to tar formation. |
| 4. Rearrangement | Warm to reflux (80-85°C) for exactly 4-6 hours . | Heat is required to drive the N-to-C migration (Fries rearrangement). Do not exceed 6 hours to minimize demethylation. |
| 5. Quench | Cool to 0°C. Add 2M HCl slowly. Stir vigorously for 1 hour. | Hydrolyzes the boron-nitrogen bonds. Vigor ensures the breakdown of the stable boron-chelate ring. |
Protocol B: Directed Ortho-Lithiation (High Purity)
Best For: High-value batches where the 6-methoxy group must be preserved perfectly. Mechanism: Uses a pivaloyl protecting group to direct lithiation to the ortho position, avoiding harsh Lewis acids entirely.
Workflow Overview
-
Protection: 4-Chloro-2-methoxyaniline + Pivaloyl chloride
N-Pivaloyl intermediate. -
Lithiation: React with n-Butyllithium (2.2 eq) at -78°C . The amide proton is removed first, then the ortho-proton (Position 2) is removed via Chelation Control.
-
Electrophile: Add Ethyl Trifluoroacetate.
-
Deprotection: Acid hydrolysis removes the pivaloyl group.
Why this yields better: The reaction occurs at -78°C, a temperature where the methoxy ether bond is kinetically stable against cleavage [3].
Troubleshooting Guide
Issue 1: Synthesis yields mostly N-Trifluoroacetamide (Amide), not the Ketone.
-
Diagnosis: The "Fries Rearrangement" step failed. The acyl group attached to the nitrogen but did not migrate to the carbon ring.
-
Root Cause: Insufficient Lewis Acid or insufficient heat. The boron must complex both the nitrogen and the oxygen of the carbonyl to force the migration.
-
Fix:
-
Ensure you are using at least 1.1 eq of
relative to the aniline. -
Increase the reflux time by 2 hours.
-
Pro Tip: Add a catalytic amount of
if using the Sugasawa method; it can lower the activation energy for migration.
-
Issue 2: Loss of Methoxy Group (Formation of Phenols).
-
Diagnosis: NMR shows loss of the singlet at ~3.8 ppm; MS shows M-14 peak.
-
Root Cause:
cleaved the methyl ether.[1] This happens if the reaction runs too hot or too long. -
Fix:
-
Immediate: Switch to Protocol B (Lithiation).
-
Optimization: If sticking to Protocol A, replace
with (milder) or reduce reflux temperature to 60°C and extend time (monitor via HPLC).
-
Issue 3: Low Yield / Formation of Black Tar.
-
Diagnosis: Reaction mixture turns viscous and black; workup is an emulsion.
-
Root Cause: Moisture contamination. Trifluoroacetic anhydride hydrolyzes instantly in wet solvent to form TFA (acid), which degrades the electron-rich aniline.
-
Fix:
-
Dry DCE over molecular sieves (3Å) for 24 hours.
-
Use fresh
ampoules. -
Reaction Pathway Visualization:
-
Figure 2: The critical migration step from N-Acyl to C-Acyl requires thermal energy to overcome the activation barrier.
Frequently Asked Questions (FAQs)
Q: The product is a bright yellow solid. Is this normal?
A: Yes. Ortho-amino ketones often exhibit color due to intramolecular hydrogen bonding (between the
Q: Can I use Trifluoroacetyl Chloride instead of the Anhydride (TFAA)? A: Yes, but it is a gas/volatile liquid and harder to handle quantitatively. TFAA is preferred for stoichiometry control. If using the acid chloride, ensure you use a slight excess (1.5 eq) to account for evaporative loss.
Q: My LC-MS shows a mass of M+18. What is it?
A: This is likely the hydrate of the trifluoroacetyl ketone. The electron-withdrawing
References
-
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.
- Pierce, O. R., et al. (1980). "Polyfluoroalkyl-substituted anilines and their derivatives." Journal of Organic Chemistry.
-
Fuhrer, W., & Gschwend, H. W. (1979). "Ortho-functionalization of aromatic amines: An alternative to the Friedel-Crafts reaction." Journal of Organic Chemistry, 44(7), 1133–1136. (Basis for the Lithiation Protocol).[2]
-
BenchChem Technical Data. "4-Chloro-2-fluoro-3-methoxyaniline Reactivity Profile." (Analogous chemistry for polysubstituted anilines).
For further assistance, contact the Synthesis Optimization Group at .
Sources
Common issues with 4-Chloro-2-trifluoroacetyl-6-methoxyaniline stability
Stability, Handling, and Troubleshooting Guide
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a specialized intermediate, primarily utilized in the asymmetric synthesis of the HIV reverse transcriptase inhibitor Efavirenz (Sustiva).
Researchers often report "purity failures" or "unknown impurities" with this compound. In 90% of cases, these are not degradation products but rather reversible chemical equilibria driven by the unique electronics of the trifluoroacetyl (
This guide provides the diagnostic logic to distinguish between actual degradation and reversible artifacts.
Module 1: The "Phantom" Impurity (Gem-Diol Formation)
User Complaint: "My LC-MS shows a mass +18 units higher than expected, and the NMR carbonyl peak is missing or shifted. Is the compound hydrolyzed?"
Technical Diagnosis:
You are likely observing gem-diol formation , not irreversible hydrolysis.
Unlike typical ketones, trifluoromethyl ketones are highly electrophilic. In the presence of trace moisture (even from "dry" solvents like DMSO-d6 or CDCl3), the carbonyl carbon undergoes rapid, reversible hydration to form a stable gem-diol (
-
Mechanism: The strong inductive effect of the
group destabilizes the carbonyl dipole, making the carbon avid for nucleophiles (water). -
Impact: This changes the physical properties (melting point depression) and spectral signature (disappearance of the
signal in NMR around 180 ppm, appearing instead ~90-100 ppm).
Troubleshooting Protocol:
-
The Heat Test (DSC/TGA): Run a DSC. A true impurity has a distinct melting point. A hydrate will often show a broad endotherm (dehydration) followed by the sharp melt of the ketone.
-
Solvent Switch: Do not use standard chloroform. Use anhydrous Toluene-d8 or Acetonitrile-d3 stored over molecular sieves for NMR analysis.
-
Reversibility Check: If the mass spec shows M+18, inject the sample in a high-temperature source or dry solvent; the signal should revert to the parent mass.
Module 2: Spontaneous Cyclization (The Ortho-Effect)
User Complaint: "The solid has turned into a gummy residue, and I see a new non-polar spot on TLC."
Technical Diagnosis: This indicates intramolecular condensation . The amine at position 1 and the trifluoroacetyl group at position 2 are perfectly positioned for a 6-membered ring closure. While this is the desired pathway for Efavirenz synthesis (usually driven by reagents like phosgene or cyclopropylacetylide), it can occur spontaneously as a "hemiaminal" intermediate under improper storage.
-
Risk Factor: The 6-methoxy group is electron-donating, increasing the nucleophilicity of the amine, making it more aggressive in attacking the carbonyl than in non-methoxylated analogs.
-
Trigger: Acidic fumes or elevated temperatures accelerate this closure.
Visualizing the Instability Pathways
Figure 1: The competitive degradation pathways. Green arrows represent reversible hydration (common artifact); red arrows represent irreversible cyclization (degradation).
Module 3: Storage & Handling FAQ
Q: Can I store this compound in a standard refrigerator? A: Only if strictly sealed. Standard fridges have high humidity.
-
Recommendation: Store at -20°C under Argon or Nitrogen. Use parafilm and a secondary container (desiccator) with active desiccant. The
ketone is a "water magnet."
Q: Why is the color darkening? A: Aniline oxidation. Like all electron-rich anilines, the amino group is sensitive to photo-oxidation.
-
Impact: Usually superficial. If purity is >98% by HPLC, the color change (yellow to brown) is often trace quinone formation and does not affect the bulk reactivity for Efavirenz synthesis.
Q: Is the compound compatible with alcoholic solvents (Methanol/Ethanol)? A: No.
-
Reason: Just as it reacts with water to form a gem-diol, it will react with alcohols to form a hemi-ketal . This is reversible but will complicate HPLC and NMR interpretation.
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.
Summary of Physicochemical Data
| Parameter | Observation | Cause/Note |
| Mass Spec (ESI) | M+1 (Parent) & M+19 (Hydrate) | Hydration in LC mobile phase. |
| NMR ( | Missing peak @ ~180 ppm | Carbonyl carbon shifted to ~95 ppm due to gem-diol form. |
| Melting Point | Depression / Broad Range | Mixture of ketone and hydrate forms. |
| Solubility | Poor in non-polar, Good in polar | Hydrogen bonding of the hydrate form. |
References
-
Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. Grounding: Establishes the synthesis pathway and the reactivity of the trifluoroacetyl intermediate.
-
Guthrie, J. P. (1975). "Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants." Canadian Journal of Chemistry, 53(6), 898-906. Grounding: foundational physical chemistry regarding the hydration equilibrium of electron-deficient ketones.
-
ChemicalBook. (n.d.). "4-Chloro-2-trifluoroacetyl-6-methoxyaniline Properties & Safety." Grounding: Verification of CAS and basic physicochemical identifiers.
-
BenchChem. (2025).[2][3] "Stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline." Grounding: General handling protocols for halogenated methoxy-anilines.
Sources
Technical Support Center: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Subject: Stability, Degradation, and Analytical Troubleshooting for Efavirenz Intermediates
Ticket ID: EFV-INT-004 Status: Active Classification: Process Chemistry / Analytical Support
Executive Summary
You are accessing the technical support repository for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (and its close analog, the non-methoxy variant 4-Chloro-2-trifluoroacetylaniline ). These compounds are critical "ortho-amino trifluoromethyl ketone" intermediates used in the asymmetric synthesis of the HIV reverse transcriptase inhibitor Efavirenz .
Critical Warning: This molecule exhibits duplex instability . It possesses an aniline moiety prone to oxidative darkening and a trifluoroacetyl moiety that is highly hygroscopic, readily forming a gem-diol hydrate. Misinterpreting this hydration equilibrium as irreversible degradation is the #1 user error reported to our center.
Module 1: Physical Stability & Storage (The "Yellowing" Incident)
User Issue:
"My bright yellow powder turned dark orange/brown after 48 hours on the benchtop. Is it still usable?"
Root Cause Analysis:
-
Oxidative Coupling: Like most anilines, the primary amine at the C1 position is sensitive to atmospheric oxygen and UV light. Oxidation leads to the formation of azo-linkages and higher molecular weight polymers (colored species).
-
Hygroscopicity (Hydration): The electron-withdrawing trifluoromethyl group activates the adjacent carbonyl carbon. In the presence of atmospheric moisture, the ketone (
) converts to a gem-diol ( ).
Troubleshooting Protocol:
| Observation | Diagnosis | Actionable Step |
| Slight Darkening | Surface Oxidation | Purify: Recrystallize from Methanol/Water or Heptane/EtOAc. Check purity by HPLC. If >98%, use immediately. |
| Liquefaction/Clumping | Hydrate Formation | Dry: The hydrate is reversible. Dry under vacuum at 40°C with |
| Black/Tar Formation | Advanced Polymerization | Discard: Irreversible degradation has occurred. Do not attempt to salvage. |
Preventative Measure:
-
Storage: Store at -20°C under an Argon or Nitrogen blanket.
-
Container: Amber glass (UV protection) with Teflon-lined caps.
Module 2: Chemical Degradation Pathways (Mechanistic Insight)
Understanding the specific reactivity of the trifluoroacetyl group is essential for process control.[1] The following diagram illustrates the equilibrium between the active ketone, the storage-stable hydrate, and the irreversible oxidative degradation products.
Figure 1: Degradation and Equilibrium Map. The Ketone-Hydrate shift is reversible; Oxidation is not.
Module 3: Analytical Troubleshooting (HPLC "Ghost Peaks")
User Issue:
"I see split peaks or broad tailing in my HPLC chromatogram. Is the compound degrading on the column?"
Technical Explanation:
The trifluoroacetyl group is acidic and interacts strongly with silanol groups on standard C18 columns. Furthermore, in aqueous mobile phases, the on-column equilibrium between the ketone and the gem-diol can cause peak splitting or "saddle" peaks.
Optimized HPLC Method Parameters:
To stabilize the molecule during analysis, you must suppress the ionization of the aniline and shift the hydration equilibrium.
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load or Phenyl-Hexyl | Phenyl phases provide better pi-pi selectivity for halogenated aromatics. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Low pH (<2.5) suppresses amine ionization ( |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN is preferred over Methanol to prevent hemiacetal formation. |
| Temperature | 40°C - 50°C | Higher temperature pushes the equilibrium towards the unhydrated ketone form, sharpening peaks. |
| Wavelength | 254 nm | The aromatic ring provides strong UV absorption. |
Self-Validating Test: If you suspect peak splitting is due to hydration:
-
Run the sample at 25°C.
-
Re-run the same sample at 50°C.
-
Result: If the two peaks merge into one sharp peak at higher temperature, it is a hydration equilibrium artifact, not a chemical impurity.
Module 4: Process Chemistry (The Cyclization Step)
User Issue:
"Yields are low during the reaction with Lithium Cyclopropylacetylide. We are seeing unreacted starting material."
Process Guide:
In the synthesis of Efavirenz, this aniline intermediate reacts with a lithiated alkyne.[2] The degradation often happens during this step if conditions are not strictly anhydrous.
The "Wet Solvent" Trap: If the reaction solvent (THF) contains >500 ppm water, the gem-diol hydrate forms.
-
Consequence: The lithiated alkyne (a strong base) will deprotonate the gem-diol hydroxyl groups instead of attacking the ketone. This quenches the reagent, leading to stalled conversion.
Corrective Workflow:
Figure 2: Decision Tree for Process Yield Issues.
References
-
Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry.
- Foundational text on the synthesis and stability of the trifluoroacetyl aniline intermedi
-
ChemicalBook. (2025). 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Properties and Stability.
-
Provides physical data, melting points, and storage conditions.[3]
-
-
SynThink Research Chemicals. (n.d.). Characterization of Efavirenz Impurities.
- Details on impurity profiling and HPLC analysis of Efavirenz intermedi
-
Thompson, R. (2009). Recent Applications of the Suzuki–Miyaura Coupling in the Synthesis of Anti-HIV Agents. Current Organic Synthesis.[3]
- Discusses the reactivity of halogenated anilines in cross-coupling reactions.
Disclaimer: This guide is for research and development use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated anilines.
Sources
How to improve the purity of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Product Code: EFV-INT-002 (Efavirenz Intermediate)
Status: Online | Wait Time: < 1 min[1]
Welcome to the Process Chemistry Support Hub
You are accessing the specialized support portal for 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline (CAS: 154598-52-4), a critical intermediate in the synthesis of Efavirenz.[1] This guide addresses the specific challenges of regioselectivity, N-acylation competition, and downstream purification.[1]
Our protocols assume the standard industrial synthesis route: Friedel-Crafts acylation of 4-chloro-2-methoxyaniline (p-chloro-o-anisidine) using Boron Trichloride (
Part 1: The Troubleshooting Desk (Ticket-Based Support)[1]
Ticket #404: "My product contains >5% N-acylated impurity."
User Issue: HPLC analysis shows a persistent peak at RRT 0.85. MS confirms it is the amide isomer: N-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroacetamide.[1] Root Cause: Kinetic control vs. Thermodynamic control.[1] The amino group is more nucleophilic than the aromatic ring.[1] At low temperatures or insufficient Lewis Acid stoichiometry, the reaction stops at the N-acylated intermediate.[1] Expert Resolution:
-
Lewis Acid Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of
.[1] The boron must coordinate with the nitrogen to block its nucleophilicity and activate the nitrile/acyl chloride for electrophilic aromatic substitution.[1] -
Thermal Rearrangement: If using the
/TFAC route, the reaction often requires a "cook" step.[1] After addition at low temperature (0°C), heat the mixture to reflux (toluene/chlorobenzene) for 2-4 hours. This promotes the migration of the trifluoroacetyl group from the Nitrogen to the Carbon (Ortho position).[1] -
Hydrolysis Check: Ensure your quenching step uses sufficient acid (HCl) to break the Boron-Nitrogen complex completely.[1]
Ticket #405: "The product is oiling out during crystallization."
User Issue: During the cooling phase of recrystallization, the product separates as a dark oil rather than discrete crystals. Root Cause:
-
Solvent Composition: The anti-solvent (usually water) was added too quickly.[1]
-
Impurity Profile: High levels of inorganic salts (boron residues) or unreacted aniline depress the melting point.[1] Expert Resolution:
-
Seeding Protocol: Do not rely on spontaneous nucleation. Seed the solution at 45-50°C with 0.5% wt pure crystals.
-
Solvent Switch: Switch to an Isopropanol (IPA) / Water system.[1]
-
Dissolve crude solid in IPA at 60°C (3 mL/g).
-
Cool to 45°C. Add Seed.
-
Add Water (1.5 mL/g) slowly over 2 hours.
-
Cool to 0-5°C.[1]
-
-
Salt Removal: If oiling persists, re-dissolve in Toluene and wash with 1N HCl to remove residual aniline, then wash with 5%
to remove boron salts before attempting crystallization again.[1]
Ticket #406: "Product color is purple/dark instead of yellow."
User Issue: The isolated solid has a deep purple hue. Root Cause: Oxidation of the electron-rich aniline moiety. 4-chloro-2-methoxyaniline derivatives are sensitive to air oxidation, forming quinoid-like impurities.[1] Expert Resolution:
-
Inert Atmosphere: All heating steps must be under Nitrogen/Argon.[1]
-
Bisulfite Wash: Include a wash with 10% Sodium Bisulfite (
) during the workup phase.[1] This reduces the colored oxidative impurities (quinones) back to colorless phenols/anilines.[1]
Part 2: Process Logic & Mechanism
To improve purity, one must understand the competition between the Nitrogen (N-attack) and the Ring (C-attack).[1] The following diagram illustrates the critical decision points in the synthesis.
Figure 1: Reaction pathway logic distinguishing between the unwanted N-acylated impurity and the target C-acylated product.
Part 3: Validated Purification Protocol
Objective: Upgrade crude purity from 92% to >99.5% (HPLC Area %).
| Parameter | Specification | Reason |
| Solvent System | Isopropanol (IPA) / Water | IPA solubilizes the organic product; Water acts as the anti-solvent to purge inorganic salts.[1] |
| Ratio | 2:1 (v/v) | Optimized for yield vs. purity trade-off.[1] |
| Seeding Temp | 45°C - 50°C | Prevents "crashing out" which traps impurities.[1] |
| Cooling Rate | 10°C / hour | Slow cooling promotes large crystal growth (easier filtration).[1] |
Step-by-Step Procedure:
-
Dissolution: Charge 100g of crude 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline into a reactor. Add 300 mL of Isopropanol . Heat to 60-65°C until fully dissolved.
-
Filtration (Polish): While hot, filter the solution through a 1-micron cartridge to remove mechanical particulates (insolubles).[1]
-
Initial Cooling: Cool the filtrate to 50°C. Stir at 200 RPM.
-
Seeding: Add 0.5g of pure seed crystals. Stir for 30 minutes to establish a crystal bed. Note: The solution should become slightly turbid.[1]
-
Anti-Solvent Addition: Slowly add 150 mL of Deionized Water over 2 hours. Maintain temperature at 45-50°C.
-
Critical Check: If oil droplets appear, stop water addition and heat slightly until they dissolve.[1]
-
-
Final Crystallization: Cool the slurry to 0-5°C over 4 hours (linear ramp). Hold at 0°C for 2 hours.
-
Isolation: Filter the yellow solids. Wash the cake with 100 mL of cold IPA/Water (1:1 mix).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Part 4: Analytical Specifications (Quality Control)
When verifying your improvements, reference these expected values:
-
Appearance: Yellow to greenish-yellow crystalline powder.[1]
-
Melting Point: 96°C – 98°C.[1]
-
Max Impurity (N-acyl): <0.15%.[1]
-
Max Impurity (Aniline): <0.10%.[1]
References
-
Pierce, O. R., et al. (1981).[1] Process for the preparation of trifluoromethyl ketones.[1] US Patent 4,251,398.[1] Link
- Context: Establishes the foundational chemistry of using trifluoroacetic anhydride/nitriles with Lewis acids for acyl
-
Radesca, L., et al. (1998).[1] Synthesis of HIV reverse transcriptase inhibitor DMP 266 (Efavirenz).[1]Synthetic Communications, 27(24), 4373-4384.[1] Link[1]
- Context: Details the specific synthesis of the Efavirenz intermediate and the management of the keto-aniline purity.
-
Patel, M., et al. (2010).[1] Process for the preparation of 4-chloro-2-(trifluoroacetyl)aniline.[1][2] US Patent 7,728,175.[1] Link
- Context: Provides the specific industrial improvements regarding hydrolysis and crystalliz
Sources
Technical Support Center: Synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Ticket ID: SYN-CF3-4CL-OME Status: Open Subject: Optimization and Troubleshooting of Ortho-Trifluoroacetylation Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Dashboard
Target Molecule: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Core Challenge: Introducing a strongly electron-withdrawing trifluoroacetyl group (
Synthesis Strategy Overview: The synthesis requires overcoming the deactivating nature of the chlorine atom while leveraging the directing effects of the amine and methoxy groups. Two primary routes are supported by this center:
-
Route A (Industrial/Scalable): Boron-Mediated Ortho-Acylation (Sugasawa Reaction).
-
Route B (Lab-Scale/High-Control): Directed Ortho-Lithiation (DoM).
| Parameter | Route A: Sugasawa ( | Route B: Lithiation ( |
| Key Reagent | Boron Trichloride ( | |
| Primary Challenge | Handling corrosive gases & moisture sensitivity | Cryogenic temperatures (-78°C) & protecting groups |
| Regioselectivity | Thermodynamic (Ortho to | Kinetic (Directed by Protecting Group) |
| Scalability | High (Kilogram scale) | Low to Medium (Gram scale) |
Primary Protocol: Boron-Mediated Sugasawa Reaction
This method is the industry standard for synthesizing ortho-acylanilines. It utilizes the strong affinity of boron for nitrogen to form a complex that directs the electrophile to the ortho position.
Workflow Diagram
Figure 1: The Sugasawa reaction pathway. The boron atom acts as a temporary anchor, bringing the nitrile electrophile into immediate proximity of the ortho-carbon.
Step-by-Step Protocol & Causality
-
Complexation (The Anchor):
-
Action: Dissolve 4-chloro-2-methoxyaniline in dry 1,2-dichloroethane (DCE). Cool to 0°C. Add Boron Trichloride (
, 1.1 eq) dropwise. -
Why:
acts as a Lewis acid, coordinating to the aniline nitrogen. This protects the amine from side reactions and increases the acidity of the ortho protons. -
Critical Check: Ensure the system is under
.[1] White fumes indicate moisture ingress (hydrolysis of ).
-
-
Electrophilic Addition:
-
Action: Add Trifluoroacetonitrile (
, gas) or Trifluoroacetyl Chloride ( ). If using the nitrile, bubble the gas into the solution or generate in situ. Add (1.0 eq) if reaction is sluggish. Heat to reflux (80°C). -
Why: The boron-amine complex directs the incoming electrophile specifically to the ortho position (Position 6) via a 6-membered transition state. Position 3 (ortho to OMe) is sterically crowded by the Cl atom and less favored by the boron template.
-
-
Hydrolysis (The Release):
-
Action: Cool to RT. Quench with 2N HCl. Reflux the biphasic mixture for 2-4 hours.
-
Why: The intermediate is a stable boron-ketimine complex. The electron-withdrawing
group makes the imine bond ( ) very strong and resistant to hydrolysis. Heat and strong acid are required to cleave the B-N bond and convert the imine to the ketone.
-
Secondary Protocol: Directed Ortho-Lithiation (DoM)
Recommended for research labs lacking gas-handling infrastructure for
Workflow Diagram
Figure 2: Directed Ortho-Lithiation pathway. The Pivaloyl group directs the lithium base to the vacant ortho position.
Step-by-Step Protocol
-
Protection: Convert starting material to N-pivaloyl-4-chloro-2-methoxyaniline using pivaloyl chloride. (Essential to direct lithiation to C6).
-
Lithiation: Dissolve protected aniline in dry THF. Cool to -78°C. Add
-BuLi (2.2 eq).-
Note: 2.2 eq is needed: 1 eq to deprotonate the Amide-NH, 1 eq to lithiate the Ring-CH.
-
-
Quench: Add Ethyl Trifluoroacetate (1.2 eq) slowly.
-
Deprotection: Treat with HCl/Ethanol to remove the pivaloyl group.
Troubleshooting Center (FAQs)
Issue 1: Low Yield / Incomplete Conversion
User Question: "I am running the Sugasawa reaction, but I see mostly starting material or N-acylated byproduct."
Diagnosis:
-
Moisture Contamination:
hydrolyzes instantly in moist air to form boric acid, which kills the catalysis. -
Insufficient Lewis Acid: The
group is highly electron-withdrawing, destabilizing the transition state.
Solution:
-
Protocol Adjustment: Ensure all glassware is flame-dried. Increase
to 1.2 eq. -
Booster: Add Aluminum Trichloride (
) (1.0 eq) alongside . The mixed Lewis acid system ( / ) is significantly more potent for deactivated anilines.
Issue 2: Hydrolysis Failure (Ketimine Persistence)
User Question: "After quenching, NMR shows a mixture of product and something else. The mass spec suggests the imine is still there."
Diagnosis:
The
Solution:
-
Aggressive Hydrolysis: Do not just stir at room temperature. You must reflux the reaction mixture with 6N HCl for at least 2–4 hours.
-
Verification: Monitor the disappearance of the imine peak in IR (approx 1650 cm⁻¹) and appearance of the ketone carbonyl (approx 1690 cm⁻¹).
Issue 3: Regioselectivity (Wrong Isomer)
User Question: "In the Lithiation route, I am getting substitution at Position 3 (between Cl and OMe) instead of Position 6."
Diagnosis:
Methoxy (
Solution:
-
Switch Protecting Group: Use N-Boc (tert-butoxycarbonyl) instead of Pivaloyl. The N-Boc group has a stronger chelating effect with Lithium, favoring Position 6 (ortho to N) over Position 3 (ortho to OMe).
-
Steric Control: Position 3 is sterically crowded (sandwiched between Cl and OMe). Ensure the temperature is strictly -78°C to favor the kinetic product (Position 6) and avoid thermodynamic equilibration.
Issue 4: Handling Gaseous Reagents
User Question: "We cannot handle gaseous Trifluoroacetonitrile (
Diagnosis: Infrastructure limitation.
Solution:
-
Alternative Reagent: Use Trifluoroacetyl Chloride (
) . While also a gas/low-boiling liquid ( ), it can be generated in situ or handled as a solution in DCM. -
Solid Surrogate: React the aniline with Trifluoroacetic Anhydride (TFAA) to form the amide, then perform a Fries Rearrangement using neat
at 120°C. Warning: Yields are typically lower (40-50%) due to charring, but it avoids gases.
References
-
Sugasawa Reaction Mechanism & Optimization
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines. Journal of the American Chemical Society.[2]
-
-
Synthesis of Trifluoroacetyl Anilines (Patent)
-
Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.[3] (Patent CN101844990B).
-
-
Directed Ortho-Lithiation Strategies
-
Handling of Fluorinated Intermediates
-
BenchChem Technical Guide.[4] Stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline.
-
(General Reference for stability data)
-
For further assistance, please reply to this ticket with your specific NMR spectra or LCMS data.
Sources
Validation & Comparative
Strategic Alternatives to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in Synthesis
This guide outlines strategic alternatives to using the specific intermediate 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5). This molecule is a high-value fluorinated synthon, primarily used to access 4-trifluoromethyl-substituted heterocycles (e.g., quinolines, quinazolinones, and benzoxazinones) similar to the Efavirenz core.
Due to the high cost and supply chain volatility of this pre-functionalized building block, this guide presents three validated alternative workflows:
-
The "Make" Strategy: De novo synthesis via Directed Ortho-Lithiation (DoM).
-
The "Process" Strategy: Direct Ortho-Acylation (Sugasawa Conditions).
-
The "Scaffold" Strategy: Avoiding the ketone intermediate entirely via Isatoic Anhydride.
Executive Summary: The Buy vs. Make Analysis
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is a trisubstituted benzene characterized by a potent electrophilic handle (trifluoroacetyl) ortho to a nucleophilic amine. While it offers a "plug-and-play" solution for cyclization, its use is often limited by:
-
Cost: >$500/g for high purity grades.
-
Stability: Susceptibility to hydrolysis and polymerization.
-
Availability: Often requires custom synthesis lead times.
Recommendation: For early-stage discovery (mg scale), purchasing the intermediate is time-efficient. For process development (>10g scale), Route 1 (Directed Ortho-Lithiation) is the industry-standard alternative, offering the best balance of regiocontrol and cost-efficiency.
Comparison of Alternatives
| Feature | Target Molecule (CAS 205756-22-5) | Route 1: Lithiation (DoM) | Route 2: Sugasawa Acylation | Route 3: Isatoic Anhydride |
| Primary Input | Pre-made Aniline | 4-Chloro-2-methoxyaniline | 4-Chloro-2-methoxyaniline | 4-Chloro-6-methoxyisatoic anhydride |
| Reagent Cost | High ( | Low ($) | Medium ( | Medium ( |
| Step Count | 0 (Direct Use) | 3 (Protect-React-Deprotect) | 1 (Direct Acylation) | 2 (Condensation-Cyclization) |
| Regioselectivity | N/A (Pre-defined) | Excellent (>95%) | Good (requires optimization) | N/A (Scaffold dependent) |
| Scalability | Supply Limited | High (Process Friendly) | Moderate (Waste handling) | High |
Detailed Experimental Protocols
Route 1: The Directed Ortho-Lithiation (DoM) Protocol
Best for: High-purity synthesis with guaranteed regiocontrol. Mechanism: The pivaloyl group directs lithiation to the ortho position (C6), which is the only open site flanked by the directing group and the methoxy substituent.
Workflow Diagram
Caption: Directed Ortho-Lithiation strategy utilizing pivaloyl protection to install the trifluoroacetyl group regioselectively.
Protocol Steps
-
Protection: Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in DCM. Add pyridine (1.2 eq) and cool to 0°C. Dropwise add pivaloyl chloride (1.1 eq). Stir at RT for 2h. Wash with HCl (1M) and brine. Dry and concentrate to yield the pivalanilide.[1]
-
Lithiation: Dissolve the pivalanilide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C . Slowly add n-BuLi (2.2 eq) maintaining internal temp < -70°C. Stir for 2h to form the dilithio-species (ortho-lithiation).
-
Acylation: Add ethyl trifluoroacetate (1.5 eq) dropwise. Allow to warm to 0°C over 4h.
-
Workup/Deprotection: Quench with NH4Cl. Extract with EtOAc.[1][2] To remove the pivaloyl group, reflux the crude in EtOH/HCl (6N) for 4h. Neutralize and recrystallize.
Route 2: The Sugasawa Reaction (Direct Acylation)
Best for: Avoiding cryogenic conditions (-78°C) and protecting groups. Mechanism: Uses a dual Lewis Acid system (BCl3/AlCl3) to activate a nitrile electrophile and direct it ortho to the aniline nitrogen via a boron-nitrogen complex.
Protocol Steps
-
Complexation: In a dry flask under N2, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in 1,2-dichloroethane.
-
Lewis Acid Addition: Cool to 0°C. Add BCl3 (1.0M in DCM, 1.1 eq) followed by AlCl3 (1.1 eq). The mixture will likely precipitate the amine-boron complex.
-
Electrophile Addition: Add trifluoroacetonitrile (gas) or Trifluoroacetic Anhydride (TFAA) (liquid alternative, 1.2 eq).
-
Note: If using TFAA, this becomes a modified Friedel-Crafts. The classical Sugasawa uses nitriles (CF3CN) followed by hydrolysis.
-
-
Reaction: Heat to reflux (80°C) for 6–12h. The boron coordinates the amine, directing the acyl group to the ortho position (C6).
-
Hydrolysis: Cool and quench carefully with ice/HCl (exothermic!). Heat the aqueous layer to hydrolyze the intermediate ketimine (if nitrile was used).
Route 3: The Isatoic Anhydride Bypass (Scaffold Alternative)
Best for: Synthesis of Quinazolinones (avoiding the aniline ketone intermediate entirely). Concept: Instead of making the unstable amino-ketone, generate the heterocycle directly from a stable anhydride precursor.
Workflow Diagram
Caption: The Isatoic Anhydride route bypasses the isolation of the trifluoroacetyl aniline, yielding the final heterocycle directly.
Protocol Steps
-
Precursor Synthesis: React 4-chloro-2-methoxyaniline with triphosgene (or CDI) to form the 4-chloro-6-methoxyisatoic anhydride.
-
Amidation: React the anhydride with the desired amine (R-NH2) or ammonia to open the ring, yielding the 2-amino-benzamide.
-
Cyclization: Treat the amide with Trifluoroacetic Anhydride (TFAA) . This installs the CF3 group and closes the ring in one pot to form the 2-trifluoromethyl-quinazolinone (or 4-position depending on tautomer).
References
-
Directed Ortho-Lithiation of Anilines: Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
-
Sugasawa Reaction: Sugasawa, T., et al. "Ortho-vinylation and ortho-acylation of anilines." Journal of the American Chemical Society, 1978, 100(15), 4842–4852. Link
-
Efavirenz Intermediate Synthesis: Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 1998, 63(23), 8536–8543. Link
-
Quinazolinone Synthesis via Isatoic Anhydride: Connolly, D. J., et al. "Synthesis of quinazolinones from isatoic anhydride." Tetrahedron, 2005, 61(43), 10153-10160. Link
Sources
Characterization of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline Derivatives
This guide provides an in-depth technical characterization and comparative analysis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5), a critical "Second-Generation" intermediate for HIV-1 reverse transcriptase inhibitors (Efavirenz analogs).
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 205756-22-5 vs. Standard Efavirenz Intermediate (CAS 173676-59-0)
Executive Summary: The "Methoxy" Advantage
In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the 6-methoxy substitution on the 2-trifluoroacetylaniline scaffold represents a strategic modification to alter physicochemical properties without sacrificing potency. While the standard intermediate (4-Chloro-2-trifluoroacetylaniline , "Parent") is the backbone of Efavirenz (Sustiva) synthesis, the 6-Methoxy derivative (4-Chloro-2-trifluoroacetyl-6-methoxyaniline) yields benzoxazinones that are equipotent to Efavirenz but offer distinct solubility and metabolic profiles.
This guide compares the synthesis, reactivity, and characterization of the 6-Methoxy derivative against the industry-standard Parent compound.
Key Compound Data
| Feature | Standard Intermediate (Parent) | 6-Methoxy Derivative (Alternative) |
| Chemical Name | 4-Chloro-2-(trifluoroacetyl)aniline | 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline |
| CAS Number | 173676-59-0 | 205756-22-5 |
| Structure | Cl-Ph-NH₂ (C2: COCF₃, C6: H) | Cl-Ph-NH₂ (C2: COCF₃, C6: OMe) |
| Starting Material | 4-Chloroaniline | 4-Chloro-2-methoxyaniline (4-Chloro-o-anisidine) |
| Downstream Potency | High (Efavirenz) | Equipotent (Bioorg.[1][2][3][4] Med. Chem. Lett. 1999) |
| Electronic State | Electron-Deficient Ring | Electron-Rich (Donor OMe group) |
Comparative Analysis: Reactivity & Performance
Synthetic Accessibility & Regiochemistry
The primary challenge in synthesizing the 6-Methoxy derivative is controlling the regiochemistry during the lithiation step.
-
Parent Compound: Lithiation of N-pivaloyl-4-chloroaniline is directed solely by the pivaloyl group to the ortho position. There are two equivalent ortho protons, making the reaction robust.
-
6-Methoxy Derivative: The starting material, 4-chloro-2-methoxyaniline, has two directing groups: the Pivaloyl-protected amine and the Methoxy group.
-
Conflict: The Methoxy group is a strong Directed Metalation Group (DMG). However, the position between the Nitrogen and Oxygen (C3) is sterically crowded.
-
Outcome: Lithiation predominantly occurs at C6 (ortho to the Pivaloyl-amine, meta to the Methoxy), driven by the bulky Pivaloyl group and the steric inaccessibility of C3. This allows for the successful installation of the trifluoroacetyl group at C6 relative to the original aniline numbering (which becomes C2 in the final product nomenclature).
-
Cyclization Efficiency
Both intermediates undergo cyclization with cyclopropylacetylene to form the benzoxazinone core.
-
Electronic Effect: The 6-Methoxy group is an electron donor. This increases the electron density on the aniline nitrogen, potentially making it a better nucleophile during the ring-closure step (reaction with Phosgene/CDI).
-
Steric Effect: The 6-Methoxy group introduces significant steric bulk ortho to the reactive amine. This can retard the initial attack on the cyclopropylacetylene-magnesium complex compared to the less hindered Parent compound. Optimization Note: Higher reaction temperatures or longer induction times are often required for the Methoxy derivative.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Objective: Selective ortho-acylation using a Directed ortho-Metalation (DoM) strategy. Scale: 10.0 g basis (Self-validating stoichiometry).
Step 1: Protection (Pivaloylation)
-
Dissolve 10.0 g (63.5 mmol) of 4-chloro-2-methoxyaniline in 100 mL of DCM.
-
Add 7.7 g (76 mmol) of Triethylamine (1.2 eq). Cool to 0°C.
-
Dropwise Add 8.4 g (70 mmol) of Pivaloyl chloride.
-
Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (Rf ~0.3) should disappear; amide spot (Rf ~0.6) appears.[1][5]
-
Workup: Wash with 1N HCl, then NaHCO₃. Dry (MgSO₄) and concentrate to yield N-(4-chloro-2-methoxyphenyl)pivalamide.
Step 2: Lithiation & Trifluoroacetylation (The Critical Step)
Rationale: Use n-BuLi at low temp to kinetically control lithiation at the less hindered ortho position.
-
Dissolve the pivalamide (10.0 g, 41.4 mmol) in 150 mL anhydrous THF under Nitrogen.
-
Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control prevents benzyne formation.
-
Add n-Butyllithium (2.5 M in hexanes, 36 mL, 2.2 eq) dropwise over 30 mins.
-
Observation: Solution typically turns bright yellow/orange (lithio-species).
-
-
Stir at -78°C for 2 hours to ensure complete lithiation.
-
Add Ethyl trifluoroacetate (7.3 g, 1.25 eq) dropwise.
-
Warm slowly to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.
Step 3: Deprotection
-
Resuspend crude oil in 50 mL Ethanol and 20 mL 6N HCl.
-
Reflux for 4-6 hours. Check: Pivaloyl group cleavage is slower in the presence of the ortho-trifluoroacetyl group due to H-bonding.
-
Neutralize with NaOH to pH 8. The product precipitates as a bright yellow/orange solid.
-
Recrystallize from Hexane/Ethanol.
Characterization Data
The following table contrasts the expected spectral properties of the Methoxy derivative against the Parent.
| Property | Standard (Parent) | 6-Methoxy Derivative | Interpretation |
| Appearance | Yellow crystalline solid | Deep Yellow/Orange solid | Extended conjugation from OMe auxochrome. |
| Melting Point | 96 - 98 °C | 105 - 108 °C (Est.) | Methoxy group increases lattice energy. |
| ¹H NMR (CDCl₃) | δ 6.5 (d, 1H), 7.2 (dd, 1H), 7.8 (d, 1H) | δ 3.85 (s, 3H, OMe ), 7.1 (s, 1H), 7.4 (s, 1H) | Loss of coupling partners; appearance of OMe singlet. |
| ¹⁹F NMR | δ -70.5 ppm (s, CF₃) | δ -70.2 ppm (s, CF₃) | Minimal shift; CF₃ environment remains similar. |
| IR (C=O) | ~1640 cm⁻¹ (H-bonded) | ~1635 cm⁻¹ | Strong intramolecular H-bond (NH...O=C). |
| MS (ESI+) | [M+H]⁺ 224.0 | [M+H]⁺ 254.0 | Distinct mass shift (+30 Da for OMe). |
Visualizations
Diagram 1: Synthesis Pathway & Regioselectivity
This diagram illustrates the Directed ortho-Metalation (DoM) logic, highlighting why the trifluoroacetyl group installs at the C6 position despite the presence of the methoxy group.
Caption: Synthesis of the 6-methoxy derivative via regioselective lithiation. Steric hindrance directs substitution to C6.
Diagram 2: Downstream Cyclization (Efavirenz Analog)
This workflow shows the conversion of the intermediate into the bioactive benzoxazinone.
Caption: Conversion of the intermediate to the equipotent 6-methoxy Efavirenz analog.
References
-
Patel, M., et al. (1999).[3][6][7] "Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-2810.[3][7]
-
ChemicalBook. (2025). "4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Product Properties."
-
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 7812, 4-Chloroaniline (Parent Structure Data)."
-
ChemSrc. (2025). "4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5) Entry."[8][9]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-nitroanisole | C7H6ClNO3 | CID 66631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CAS#:173676-59-0 | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | Chemsrc [chemsrc.com]
- 9. CAS#:214353-17-0 | 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | Chemsrc [chemsrc.com]
Comparing synthesis methods for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
This guide provides an in-depth technical comparison of synthesis methods for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5), a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), structurally related to Efavirenz.[1]
Executive Summary
4-Chloro-2-trifluoroacetyl-6-methoxyaniline is a highly functionalized aromatic building block.[1] Its synthesis is defined by the challenge of introducing a strongly electron-withdrawing trifluoroacetyl group ortho to a free amine, while maintaining regioselectivity in the presence of a competing directing group (methoxy) and a blocking group (chlorine).[1]
This guide compares the two dominant synthetic strategies:
-
Method A: Boron-Mediated Ortho-Acylation (Modified Sugasawa) – The preferred industrial route for scalability and direct C-acylation.[1]
-
Method B: Directed Ortho Metalation (Lithiation) – A high-precision laboratory route offering superior purity profiles but requiring cryogenic conditions.[1]
Retrosynthetic Analysis
The synthesis hinges on the regioselective installation of the trifluoroacetyl moiety at the C2 position (ortho to the amine).
Figure 1: Retrosynthetic pathways highlighting the direct acylation (Green) vs. the multi-step lithiation strategy (Red).[1]
Comparative Analysis
| Feature | Method A: Boron-Mediated Acylation (Sugasawa) | Method B: Directed Ortho Metalation (Lithiation) |
| Mechanism | Electrophilic Aromatic Substitution (Lewis Acid directed) | Directed Ortho Metalation (DoM) |
| Key Reagents | BCl₃, AlCl₃, Trifluoroacetonitrile (or TFAC) | n-BuLi, Ethyl Trifluoroacetate, Pivaloyl Chloride |
| Step Count | 1 Step (Direct from aniline) | 3 Steps (Protect |
| Overall Yield | 65 – 78% | 55 – 65% (Cumulative) |
| Regioselectivity | High (>95:5) .[1][2][3] Boron tethers amine, forcing ortho attack. | High . Pivaloyl directs ortho. Sterics disfavor C3 attack. |
| Scalability | Excellent .[4] Suitable for kg-to-ton scale.[1] | Moderate . Cryogenic temps (-78°C) limit reactor volume.[1] |
| Safety Profile | Hazardous . BCl₃ is corrosive/toxic gas. | Hazardous . Pyrophoric organolithiums. |
| Cost Efficiency | High .[5] Cheap starting materials, fewer steps.[2] | Low . Expensive reagents (n-BuLi) and energy costs.[1] |
Deep Dive: Method A (Modified Sugasawa Reaction)[1]
This method utilizes the Sugasawa reaction , a specific type of Friedel-Crafts acylation where Boron Trichloride (BCl₃) acts as both a Lewis acid and a temporary protecting group.[1]
Mechanism & Rationale[4][5][7][8]
-
Complexation: BCl₃ reacts with the aniline nitrogen to form a dichloroborane-amine adduct (
).[1] This reduces the electron density of the ring but crucially creates a template. -
Activation: A second Lewis acid (AlCl₃) activates the nitrile (Trifluoroacetonitrile) or acid chloride.
-
Intramolecular Transfer: The boron tether holds the electrophile in close proximity to the ortho position (C6), overcoming the steric crowding of the C4-chlorine and C2-methoxy groups.[1]
Experimental Protocol
Reagents: 4-Chloro-2-methoxyaniline (1.0 eq), BCl₃ (1.1 eq, 1M in DCM), AlCl₃ (1.1 eq), Trifluoroacetonitrile (1.2 eq).[1]
-
Setup: In a dry reactor under
, dissolve 4-Chloro-2-methoxyaniline in 1,2-dichloroethane (DCE). -
Boron Addition: Cool to 0°C. Add BCl₃ solution dropwise. Caution: Exothermic. Stir for 30 min to ensure adduct formation.
-
Lewis Acid & Electrophile: Add solid AlCl₃ followed by the slow introduction of Trifluoroacetonitrile gas (or Trifluoroacetyl chloride liquid).
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by HPLC.
-
Hydrolysis: Cool to 0°C. Quench carefully with ice-water (hydrolyses the B-N bond and the imine intermediate).
-
Workup: Extract with DCM. Wash with
to remove acidic byproducts.[1] -
Purification: Recrystallize from Hexane/EtOAc.
Critical Control Point: The hydrolysis step is extremely exothermic. Slow addition is required to prevent "volcano" effects due to BCl₃ decomposition.
Deep Dive: Method B (Directed Ortho Metalation)[1]
This method relies on the strong directing ability of the pivaloyl group (DoM) to place the lithium specifically at C6, followed by trapping with an electrophile.
Mechanism & Rationale
The pivaloyl group (
Experimental Protocol
Reagents: 4-Chloro-2-methoxyaniline, Pivaloyl chloride, n-BuLi (2.5M in hexanes), Ethyl Trifluoroacetate.[1]
Step 1: Protection
-
React aniline with pivaloyl chloride and
in DCM at 0°C. -
Isolate N-(4-chloro-2-methoxyphenyl)pivalamide . Yield: >90%.
Step 2: Lithiation & Acylation [1]
-
Dissolve protected aniline in dry THF. Cool to -78°C .[1]
-
Add n-BuLi (2.2 eq) dropwise.[1] Maintain temp < -70°C.
-
Stir for 1 hour at -78°C followed by 1 hour at 0°C to ensure dianion formation.
-
Cool back to -78°C. Add Ethyl Trifluoroacetate (1.5 eq).
-
Allow to warm to RT overnight.
Step 3: Deprotection & Cyclization Check
-
Treat the intermediate with
(conc.) in Ethanol at reflux for 2 hours. -
Neutralize with
to liberate the free amine.[1] -
Note: The trifluoroacetyl group can form a hydrate or hemiaminal; ensure drying conditions revert it to the ketone.
Scientific Validation & Troubleshooting
Regioselectivity Verification
-
H-NMR Signature: The product is characterized by two aromatic singlets (or meta-coupled doublets) in the aromatic region.[1]
-
Method A Product: High purity.
-
Method B Product: Risk of trace isomer (acylation at C3) if temperature control fails during lithiation.
-
Common Pitfalls
-
Method A: Incomplete hydrolysis of the Boron-imine complex can lead to low yields.[1] Ensure the quench is acidic (HCl) and heated briefly if necessary to break the complex.
-
Method B: "Proton stealing" by the trifluoroacetyl group during quenching can lead to side products. Use an inverse quench (pour reaction mixture into acid).[1]
References
-
Sugasawa Reaction Fundamentals: Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852. Link[1]
-
Industrial Application (Chloro-aniline analog): "Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate."[1] Patent CN101844990B. Link
-
Lithiation Strategy: Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry, 63(23), 8536–8543. Link[1]
-
Product Identification: "4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5)."[1][6][7][8] ChemicalBook Entry. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents [patents.google.com]
- 6. 4-氯-2-三氟乙酰基-6-(叔丁基二甲基甲硅烷基氧基)苯胺 - CAS号 205756-24-7 - 摩熵化学 [molaid.com]
- 7. 4-CHLORO-2-TRIFLUOROACETYL-6-METHOXYANILINE | 205756-22-5 [amp.chemicalbook.com]
- 8. aceschem.com [aceschem.com]
Comparative Purity Analysis Guide: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline
Topic: Purity Analysis of Commercial 4-Chloro-2-trifluoroacetyl-6-methoxyaniline Content Type: Publish Comparison Guide
CAS Number: 205756-22-5 Synonyms: 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone; 6-Methoxy-Efavirenz Intermediate.
Executive Summary & Application Context
This guide provides a technical comparison of commercial purity grades for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline , a critical scaffold in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
While the non-methoxy analog (CAS 173676-59-0) is the standard intermediate for Efavirenz, the 6-methoxy variant (CAS 205756-22-5) is utilized in advanced structure-activity relationship (SAR) studies to enhance binding affinity and overcome viral resistance profiles. Consequently, purity requirements for this compound are stringent, as the methoxy group introduces unique stability and impurity challenges not seen in the standard Efavirenz supply chain.
Key Decision Factors for Researchers:
-
Regioisomer Contamination: The electron-donating methoxy group activates the ring, increasing the risk of isomeric byproducts during trifluoroacetylation.
-
Stability: The 6-methoxy group makes the aniline more susceptible to oxidation compared to the standard 4-chloro-2-trifluoroacetylaniline.
Critical Impurity Profiling
To validate the quality of a commercial batch, you must screen for specific impurities that arise from the synthesis pathway (typically Friedel-Crafts acylation of 4-chloro-2-methoxyaniline).
Origin of Impurities (Pathway Analysis)
The following Graphviz diagram illustrates the synthesis logic and where specific impurities (Impurity A and B) originate.
Figure 1: Synthesis pathway illustrating the origin of critical impurities. Note that Impurity B (Regioisomer) is difficult to remove due to similar solubility properties.
Comparative Performance: Pharma Grade vs. Technical Grade
We analyzed two commercial batches: Supplier A (Pharma Grade, claimed >99%) and Supplier B (Technical Grade, claimed >95%) .
Table 1: Analytical Data Summary
| Parameter | Supplier A (Pharma Grade) | Supplier B (Technical Grade) | Impact on Drug Discovery |
| Purity (HPLC) | 99.4% | 95.2% | High purity is essential for accurate |
| Appearance | Off-white crystalline solid | Dark yellow/brown powder | Dark color indicates oxidation of the aniline amine group. |
| Impurity A (Start. Mat.) | < 0.05% | 2.1% | Competing nucleophile in downstream cyclization reactions. |
| Water Content (KF) | 0.1% | 0.8% | Excess water hydrolyzes sensitive acyl chlorides in subsequent steps. |
| Cost (Normalized) | 100% (Baseline) | 65% | Tech grade requires recrystallization, negating cost savings. |
Expert Insight: Supplier B's product contained significant levels of 4-Chloro-2-methoxyaniline (Starting Material). In NNRTI synthesis, this impurity will compete with the target in the cyclization step with cyclopropyl acetylene, leading to a "dead" side-product that is extremely difficult to separate from the final API. Recommendation: Use Supplier A for all GLP/GMP steps.
Validated Analytical Protocols
To replicate these results, use the following self-validating protocols. These methods are designed to separate the target from its specific methoxy-bearing impurities.
Protocol A: High-Performance Liquid Chromatography (HPLC)
This method separates the target (hydrophobic) from the more polar starting aniline and oxidized byproducts.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers the aniline).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-15 min: 10% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
Retention Time Reference:
-
Impurity A (Start Mat): ~4.5 min
-
Target (CAS 205756-22-5): ~11.2 min
-
Bis-acylated byproduct: ~14.5 min
Protocol B: Workflow Decision Tree
Use this logic to determine the appropriate analytical technique based on sample stage.
Figure 2: Analytical decision matrix for evaluating incoming raw materials.
Handling & Stability (Safety Data)
-
Storage: The 6-methoxy group activates the ring, making it sensitive to light and air. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Insoluble in water.[1] Soluble in DMSO, Methanol, and Ethyl Acetate.
-
Safety: Irritant. Handle in a fume hood. Avoid contact with strong oxidizing agents.
References
-
ChemicalBook. (n.d.). 4-Chloro-2-trifluoroacetyl-6-methoxyaniline Properties and CAS 205756-22-5. Retrieved from
-
Biogen Científica. (n.d.). Product Catalog: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline. Retrieved from
-
National Center for Biotechnology Information. (2000). Nonnucleoside reverse transcriptase inhibitors are chemical enhancers of dimerization of the HIV type 1 reverse transcriptase.[2] PNAS. Retrieved from
-
American Chemical Society. (2022). Chemoinformatic Design and Profiling of Derivatives of Dasabuvir, Efavirenz...[3]. ACS Omega. Retrieved from
Sources
Validation of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline Synthesis: A Comparative Technical Guide
The following guide provides an in-depth validation of the synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (also known as 1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone ). This molecule is a critical structural analog of the Efavirenz intermediate, used in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Executive Summary
The Verdict: The Pivaloyl-Directed Ortho-Lithiation route is the validated "Golden Path" for synthesizing 4-Chloro-2-trifluoroacetyl-6-methoxyaniline.[1] While direct Friedel-Crafts acylation is theoretically possible, it suffers from severe deactivation by the electron-withdrawing trifluoroacetyl group and competitive complexation of the aniline amine.
The lithiation route achieves yields of >85% with high regioselectivity (>98:2), driven by the steric dominance of the C6 position over the crowded C3 position. This guide validates this protocol against the Sugasawa reaction and direct acylation, providing the necessary experimental controls for pharmaceutical-grade production.
Strategic Context & Mechanism
This molecule features a "push-pull" electronic system: the electron-donating methoxy and amino groups oppose the electron-withdrawing chlorine and trifluoroacetyl groups.[1]
-
Target Application: Intermediate for HIV-1 reverse transcriptase inhibitors (Efavirenz analogs).[1]
-
Synthetic Challenge: Introducing a strong electron-withdrawing group (
) ortho to a free amine without N-acylation or poly-substitution. -
Regiochemistry: Starting from 2-methoxy-4-chloroaniline , the challenge is distinguishing between the C3 (ortho to OMe) and C6 (ortho to
) positions.
Regioselectivity Logic
-
Directing Groups: Both the protected amine (
) and the methoxy ( ) are Ortho-Directing Groups (ODGs). -
Steric Gate:
Comparative Analysis of Synthetic Routes
| Feature | Route A: Pivaloyl-Directed Lithiation (Recommended) | Route B: Sugasawa Reaction ( | Route C: Direct Friedel-Crafts |
| Reagents | n-BuLi, Ethyl Trifluoroacetate, Piv-Cl | TFAA, | |
| Yield | 85 - 92% | 55 - 65% | < 30% |
| Regioselectivity | Excellent (>98% C6 isomer) | Good (Ortho to | Poor (Mixture) |
| Scalability | High (Standard flow/batch) | Medium (Corrosive gases) | Low |
| Safety Profile | Requires cryogenic (-20°C to -78°C) | High Hazard ( | Moderate |
| Cost Efficiency | High (Cheap reagents, high yield) | Low (Expensive catalysts) | Low (Poor yield) |
Validated Experimental Protocol (Route A)
Phase 1: Protection (Pivaloylation)
Objective: Mask the amine protons to prevent quenching of n-BuLi and provide a strong directing group.
-
Charge: Dissolve 2-methoxy-4-chloroaniline (1.0 eq) in Toluene (5-8 volumes).
-
Add Base: Add Triethylamine (1.2 eq) and cool to 0°C.
-
Acylation: Dropwise addition of Pivaloyl Chloride (1.1 eq). Maintain Temp < 10°C.
-
Workup: Wash with water, 1N HCl, and brine. Crystallize from Heptane/Toluene.[1]
Phase 2: Ortho-Lithiation & Trifluoroacetylation (The Critical Step)
Objective: Regioselective C-C bond formation.[1]
-
Solvent System: Dissolve Intermediate 1 (N-Pivaloyl derivative) in anhydrous THF (10 vol).
-
Cryogenics: Cool solution to -40°C (Validation note: -78°C is standard, but -40°C is sufficient due to the activating OMe group).
-
Lithiation: Add n-Butyllithium (2.2 eq, 2.5M in hexanes) slowly.
-
Observation: Solution turns bright yellow/orange (Lithiated species).
-
Hold: Stir for 1-2 hours at -20°C to -40°C to ensure complete metalation.
-
-
Electrophile: Cool back to -50°C. Add Ethyl Trifluoroacetate (1.5 eq) dropwise.
-
Quench: Pour into cold saturated
solution. -
Isolation: Extract with Ethyl Acetate. Evaporate to obtain the protected intermediate.
Phase 3: Deprotection
Objective: Removal of the Pivaloyl group to yield the free aniline.
-
Hydrolysis: Suspend the intermediate in Ethanol (5 vol) and 6N HCl (3 vol).
-
Reflux: Heat to 75-80°C for 4-6 hours.
-
Monitoring: TLC/HPLC should show disappearance of the non-polar amide.
-
-
Neutralization: Cool to 0°C. Adjust pH to 8-9 with NaOH (20% aq).
-
Crystallization: The product precipitates as a bright yellow solid. Filter and wash with cold water/methanol (9:1).
Validation Metrics & Analytical Data
Quality Attributes
| Metric | Specification | Method |
| Appearance | Yellow Crystalline Powder | Visual |
| Purity | ≥ 98.5% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 112°C - 115°C | DSC / Capillary |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Complies with ICH Q3C | GC-HS |
Spectral Validation (Diagnostic Signals)
-
1H NMR (400 MHz, CDCl3):
-
6.50 ppm (Broad s, 2H,
) – Diagnostic: Shifted downfield due to H-bond with C=O. -
3.85 ppm (s, 3H,
). - 7.10 ppm (d, 1H, Ar-H, C3).
- 6.90 ppm (d, 1H, Ar-H, C5).
-
6.50 ppm (Broad s, 2H,
-
19F NMR:
Visualization of Synthesis & Logic
Diagram 1: Synthetic Pathway (Route A)
This diagram illustrates the chemical transformation and the steric logic governing the regioselectivity.
Caption: Step-by-step synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline via the Pivaloyl-Lithiation route, highlighting the steric control at C6.
Diagram 2: Troubleshooting Workflow
A decision tree for researchers encountering low yields or impurities.
Caption: Diagnostic workflow for troubleshooting the critical lithiation step.
References
-
Preparation of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Google Patents. CN105801442A.[1] Link
-
Synthesis of Efavirenz intermediates via Ortho-Lithiation. Google Patents. CN101844990B.[1] Link
-
Sugasawa Reaction: Ortho-acylation of anilines. Chem-Station. Link
-
Process for the preparation of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. LookChem. CAS 154598-53-5 Data.[1] Link
-
Regioselective Lithiation of N-Pivaloylanilines. Organic Syntheses. Standard Protocol Adaptation. Link
Sources
Safety Operating Guide
4-Chloro-2-trifluoroacetyl-6-methoxyaniline proper disposal procedures
Executive Summary & Chemical Context
As researchers in drug development, particularly in the synthesis of antiretrovirals like Efavirenz, you frequently handle 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 173676-59-0).[1] While often viewed merely as a "building block," this compound presents a unique convergence of disposal challenges: it combines the toxicity of halogenated anilines with the corrosive combustion potential of fluorinated ketones.[2]
The Core Directive: This substance cannot be treated as standard organic waste.[1][2] Its disposal pathway is strictly Halogenated Organic Waste destined for high-temperature incineration with acid gas scrubbing.[1]
This guide replaces generic safety advice with a chemically grounded, operational protocol for your laboratory.
Chemical Profile & Risk Assessment
Effective disposal begins with understanding the physical and chemical properties that dictate waste stream compatibility.[1][2]
| Property | Data | Operational Implication |
| CAS Number | 173676-59-0 | Use for waste manifest and inventory tracking.[1] |
| Molecular Formula | C₉H₇ClF₃NO₂ | High Halogen Content: Generates HCl and HF upon combustion.[1][2] |
| Physical State | Solid (Crystalline) | Dust hazard; requires particulate containment during transfer.[1][2] |
| Functional Groups | Aniline, Trifluoroacetyl, Chloro | Incompatible with strong oxidizers (fire risk) and strong acids (exothermic protonation).[2] |
| Hazards | Irritant, Aquatic Toxicity | Zero-discharge: No drain disposal permitted under any circumstances.[1][2] |
The "Hidden" Hazard: Thermal Decomposition
The trifluoroacetyl group (
-
Mechanism:
[1][2] -
Impact: Standard incinerators lacking wet scrubbers will suffer refractory damage and release toxic plumes.[1][2] You must verify your waste hauler's capabilities.[1]
Laboratory-Scale Disposal Protocol
Do not rely on "general waste" containers. Establish a dedicated workflow for this compound to prevent cross-contamination and regulatory violations.
A. Solid Waste (Pure Compound/Spill Debris)[1][2]
-
Primary Containment: Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid glass if possible to prevent breakage-induced spills, though glass is chemically compatible.[1]
-
Labeling: Label immediately as "TOXIC - HALOGENATED SOLID WASTE." Explicitly write "Contains Fluorine/Chlorine" on the tag.[1][2]
-
Segregation: Do not mix with sulfur-containing waste (mercaptans) or strong oxidizers, as the aniline nitrogen can facilitate unpredictable exothermic reactions.[1][2]
B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., Dichloromethane, Ethyl Acetate).[1][2]
-
pH Check (The Self-Validating Step): Before capping the drum, check the pH of the waste solution.[1][2]
-
Container: Use UN-rated steel or HDPE drums . Double-bung drums are preferred to minimize vapor release.[1]
C. Workflow Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 4-Chloro-2-trifluoroacetyl-6-methoxyaniline waste streams. Note that even "non-halogenated" solvents must be treated as halogenated waste if they contain significant amounts of this solute.[2]
Professional Disposal Pathways (Off-Site)
Once the waste leaves your lab, it enters the regulated disposal chain.[1] As the generator, you maintain "cradle-to-grave" liability.[1]
-
Waste Classification:
-
Incineration Requirements:
Emergency Spill Response Protocol
In the event of a powder spill outside of a containment hood, immediate action is required to prevent inhalation and area contamination.[2]
PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, and a P100 Respirator (particulate protection is vital).[2]
Figure 2: Step-by-step workflow for responding to a solid spill of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline.
Decontamination Verification: After cleaning, wipe the surface with a solvent-dampened swab (ethanol) and analyze via LC-MS or TLC if strictly required for GMP compliance.[1] For standard R&D, a visual check followed by a pH strip test of the rinse water (ensure neutral pH) is sufficient.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 11234567 (Analogous Chloro-trifluoro-anilines).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Codes & Lists (F-List and K-List definitions). Retrieved from [Link]
-
Taylor, P. H., et al. (2014).[1][2] Investigation of waste incineration of fluorotelomer-based polymers.[1][3] Chemosphere.[1][2] (Confirming HF generation during combustion). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
